Z-D-Dap-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-amino-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c12-6-9(10(14)15)13-11(16)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXRXVSTFGNURG-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426205 | |
| Record name | Z-D-Dap-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62234-37-1 | |
| Record name | 3-Amino-N-[(phenylmethoxy)carbonyl]-D-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62234-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Z-D-Dap-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Application of Z-D-Dap-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-α-benzyloxycarbonyl-D-2,3-diaminopropionic acid (Z-D-Dap-OH), a chiral amino acid derivative with significant potential in peptide-based drug development. We will delve into its chemical structure, physicochemical properties, and its application in the synthesis of peptides with unique biological activities. This document will further explore a key application in the design of pH-responsive anticancer peptides, detailing a representative experimental workflow and the underlying mechanism of action.
Core Structure and Properties of this compound
This compound is a synthetic amino acid derivative. The "Z" group, a benzyloxycarbonyl moiety, serves as a protecting group for the alpha-amino functionality, a common strategy in peptide chemistry to prevent unwanted side reactions during synthesis. The D-configuration of the diaminopropionic acid backbone is a critical stereochemical feature that can influence the biological activity and proteolytic stability of peptides incorporating this residue.
The fundamental structure of this compound is (2R)-3-amino-2-(phenylmethoxycarbonylamino)propanoic acid[1].
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (2R)-3-amino-2-(phenylmethoxycarbonylamino)propanoic acid | [1] |
| CAS Number | 62234-37-1 | [1] |
| Molecular Formula | C₁₁H₁₄N₂O₄ | [1] |
| Molecular Weight | 238.24 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | |
| SMILES | C1=CC=C(C=C1)COC(=O)NC(CN)C(=O)O | [1] |
| Melting Point | ~240 °C (decomposes) | |
| Assay Purity | ≥98.0% | |
| Optical Activity | [α]20/D +39±1°, c = 1% in 1 M HCl |
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a valuable building block for the synthesis of peptides with modified properties. The presence of a primary amine on the side chain allows for further chemical modifications, such as cyclization, branching, or the attachment of payloads. A key application is the introduction of pH-sensitivity into peptides.
General Experimental Protocol: Incorporation of this compound into a Peptide Sequence
The following is a representative protocol for the manual solid-phase synthesis of a peptide incorporating a this compound residue using the widely adopted Fmoc/tBu strategy. This protocol is adapted from standard procedures for similar amino acid derivatives.
Materials:
-
Rink Amide resin (for C-terminal amide)
-
Fmoc-protected amino acids
-
Z-D-Dap(Boc)-OH (side-chain protected this compound for Fmoc strategy)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Resin Swelling: The Rink Amide resin is swollen in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: The resin is treated with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. This is typically a two-step process (e.g., 5 minutes followed by 15 minutes). The resin is then washed thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activation: In a separate vial, the Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) are dissolved in DMF. DIPEA (6 equivalents) is added to initiate the activation.
-
Coupling: The activated amino acid solution is added to the resin, and the mixture is agitated for 1-2 hours at room temperature. For the incorporation of this compound, Z-D-Dap(Boc)-OH would be used in this step.
-
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts. A Kaiser test can be performed to confirm the completion of the coupling reaction.
-
Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the desired peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, the N-terminal Fmoc group is removed as described in step 2.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (including the Boc group from the Dap side chain and others) are removed by treating the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and washed. The crude peptide is then purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
Illustrative Experimental Workflow
Case Study: this compound in pH-Responsive Anticancer Peptides
A promising application of this compound is in the design of anticancer peptides that selectively target the acidic tumor microenvironment. The side-chain amino group of diaminopropionic acid has a pKa that, when incorporated into a peptide, can be in the range of 5.5-6.5. This allows the peptide to become more cationic at the lower pH of tumor tissues compared to the physiological pH of healthy tissues.
Signaling Pathway: pH-Dependent Cancer Cell Membrane Disruption
Peptides incorporating this compound can be designed to have an amphipathic helical structure. In the acidic tumor environment, the protonated side chains of the Dap residues increase the peptide's positive charge, enhancing its electrostatic attraction to the negatively charged cancer cell membrane. This interaction leads to membrane destabilization and pore formation, ultimately causing cell lysis.
Quantitative Data Presentation
The following tables provide representative data that would be expected from the synthesis and characterization of a model anticancer peptide incorporating this compound.
Table 2: Representative Synthesis and Purification Data
| Parameter | Expected Value |
| Crude Peptide Purity (RP-HPLC) | 70-85% |
| Final Purity after Purification (RP-HPLC) | >98% |
| Observed Mass (ESI-MS) | Matches theoretical mass ± 0.1 Da |
| Overall Yield | 15-30% |
Table 3: Illustrative Biological Activity Data
| Peptide | IC₅₀ at pH 7.4 (µM) | IC₅₀ at pH 6.0 (µM) |
| Parent Peptide (without Dap) | >100 | >100 |
| Dap-containing Peptide | 80 | 15 |
Conclusion
This compound is a versatile and valuable building block in medicinal chemistry and drug development. Its unique structural features enable the synthesis of peptides with enhanced properties, such as increased stability and pH-sensitivity. The ability to create peptides that are selectively active in the acidic tumor microenvironment highlights the potential of this compound in the development of targeted cancer therapies. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to explore the full potential of this compound in their drug discovery programs.
References
Z-D-Dap-OH: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Chemical Properties, Synthesis, and Applications of Nα-Benzyloxycarbonyl-D-2,3-diaminopropionic acid
Nα-Benzyloxycarbonyl-D-2,3-diaminopropionic acid, commonly referred to as Z-D-Dap-OH, is a synthetic amino acid derivative of significant interest in the fields of peptide chemistry, drug discovery, and materials science. Its unique structural features, including the presence of a D-configuration stereocenter and a protected alpha-amino group, make it a valuable building block for the synthesis of peptides with enhanced stability and novel biological activities. This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and potential applications of this compound for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
This compound is a white to light yellow crystalline powder. Its fundamental chemical and physical properties are summarized in the table below, providing a quick reference for experimental design and execution.
| Property | Value | Reference |
| CAS Number | 62234-37-1 | [1] |
| Chemical Formula | C₁₁H₁₄N₂O₄ | [1] |
| Molecular Weight | 238.24 g/mol | [1] |
| IUPAC Name | (2R)-3-amino-2-(phenylmethoxycarbonylamino)propanoic acid | [1] |
| Melting Point | ~240 °C (with decomposition) | [2] |
| Boiling Point | 463.8 °C at 760 mmHg | [2] |
| Density | 1.303 g/cm³ | [2] |
| Appearance | White to light yellow crystal powder | [2] |
| Optical Activity | [α]20/D +5.5±1°, c = 1% in methanol: water (1:1) (for the L-isomer) |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its incorporation into peptides are crucial for its effective utilization in research and development.
Synthesis of this compound via N-Cbz Protection
Materials:
-
D-2,3-diaminopropionic acid
-
Sodium carbonate
-
Benzyl chloroformate (Cbz-Cl)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate or dichloromethane
-
Anhydrous sodium sulfate
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the D-2,3-diaminopropionic acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.
-
Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C. The benzyloxycarbonyl group will preferentially react with the more nucleophilic α-amino group.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[4]
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. This will protonate the carboxylic acid and the remaining free amino group.[4]
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization to obtain the final product.
Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This compound is a valuable building block for solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry. The following is a generalized protocol for the incorporation of this compound into a peptide sequence using Fmoc-based SPPS.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Rink Amide or Wang resin)
-
This compound
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA or NMM)
-
DMF (Peptide synthesis grade)
-
20% Piperidine in DMF (for Fmoc deprotection)
-
DCM (Dichloromethane)
-
Cleavage cocktail (e.g., TFA/TIS/Water)
-
Cold diethyl ether
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Drain and repeat the treatment for another 15-20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3 equivalents relative to the resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated this compound solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final amino acid has been coupled, remove the N-terminal Fmoc group.
-
Wash the resin with DMF, followed by DCM, and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Biological Activity and Applications
The incorporation of this compound into peptides can significantly influence their biological properties and applications.
Enhanced Proteolytic Stability
A primary driver for incorporating D-amino acids like D-Dap into peptide sequences is to increase their resistance to enzymatic degradation.[5] Proteases, which are chiral enzymes, are generally specific for L-amino acid residues. Peptides containing D-amino acids are poor substrates for these enzymes, leading to a longer in vivo half-life and potentially enhanced therapeutic efficacy.[6]
pH-Sensitive Peptides for Drug and Gene Delivery
Peptides rich in diaminopropionic acid have been shown to exhibit pH-responsive behavior.[2][7] The side-chain amino group of Dap has a pKa that can be modulated by the local environment within the peptide. This property is exploited in the design of vectors for drug and gene delivery. At physiological pH, the peptide can be relatively neutral or slightly cationic. However, in the acidic environment of the endosome (pH 5-6), the Dap side chains become protonated, leading to a significant increase in positive charge. This charge increase is hypothesized to drive the interaction of the peptide with the endosomal membrane, causing membrane disruption and facilitating the release of the therapeutic cargo into the cytoplasm.[2]
Visualizing Workflows and Mechanisms
To better illustrate the experimental processes and proposed mechanisms involving this compound, the following diagrams are provided.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Z-D-Dap-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nα-Benzyloxycarbonyl-D-2,3-diaminopropionic acid (Z-D-Dap-OH), a crucial building block in modern peptide chemistry. This document outlines its chemical properties, its primary application in peptide synthesis, and detailed experimental protocols for its use.
Core Properties of this compound
This compound is a synthetic amino acid derivative. The benzyloxycarbonyl (Z) group serves as a protecting group for the α-amino functionality, a common and vital strategy in peptide synthesis to prevent undesired side reactions.[1] The D-configuration of the diaminopropionic acid backbone is a key stereochemical feature that influences the biological activity and enzymatic stability of the resulting peptides.
All quantitative and identifying information for this compound is summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄N₂O₄ | [2][3] |
| Molecular Weight | 238.24 g/mol | [2][3][4][5] |
| CAS Number | 62234-37-1 | [2][3] |
| Appearance | White to light yellow crystal powder | [3] |
| Melting Point | ~240 °C (decomposes) | [3][5] |
| IUPAC Name | (2R)-3-amino-2-(phenylmethoxycarbonylamino)propanoic acid | [2] |
| Synonyms | Nα-Z-D-2,3-diaminopropionic acid, CBZ-beta-amino-D-alanine | [3][6] |
Role in Peptide Synthesis and Biological Systems
This compound's primary role is as a specialized building block in peptide synthesis. The incorporation of D-amino acids, such as D-diaminopropionic acid, is a well-established strategy to enhance the stability of peptides against enzymatic degradation by proteases, which are stereospecific for L-amino acids. This increased stability can prolong the in-vivo half-life of peptide-based drug candidates.
Current research has not identified a direct role for this compound in any endogenous signaling pathways. As a synthetic, protected amino acid, its function is not to interact with cellular signaling cascades but to be incorporated into a larger peptide structure. The properties of the final peptide are then assessed for biological activity. The diagram below illustrates the logical basis for using this compound to create more robust peptides for therapeutic or research applications.
Experimental Protocol: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for the manual incorporation of this compound into a peptide sequence using a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy on a Rink Amide resin. This protocol is intended as a starting point and may require optimization based on the specific peptide sequence and scale.
Materials and Reagents:
-
This compound
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling Reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Preparation:
-
Place the desired amount of Rink Amide resin in a reaction vessel.
-
Swell the resin in DMF for 30-60 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection (N-terminal of growing peptide chain):
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 20% piperidine/DMF solution and agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
A Kaiser test can be performed to confirm the presence of a free primary amine (a positive test results in a blue color).
-
-
Coupling of this compound:
-
Pre-activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the pre-activated solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Confirmation: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow color) indicates that the free amines have been capped. If the test is positive, a second coupling may be required.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
-
Peptide Chain Elongation:
-
To add the next amino acid, repeat the cycle from Step 2 (Fmoc Deprotection) and Step 3 (Coupling), using the appropriate Fmoc-protected amino acid.
-
-
Final Cleavage and Deprotection:
-
Once the peptide synthesis is complete, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail (e.g., TFA/TIS/Water) to the resin.
-
Agitate the mixture at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. Note: The Z-group is stable to TFA and will remain on the D-Dap residue.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether 2-3 times.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The workflow for this experimental protocol is visualized below.
References
- 1. chemimpex.com [chemimpex.com]
- 2. americanelements.com [americanelements.com]
- 3. This compound, CAS No. 62234-37-1 - iChemical [ichemical.com]
- 4. Z-Dap-OH | C11H14N2O4 | CID 2756313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Z-Dap-OH ≥98.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]
- 6. pschemicals.com [pschemicals.com]
Synthesis of Nα-Benzyloxycarbonyl-D-2,3-diaminopropionic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical synthesis of Nα-Benzyloxycarbonyl-D-2,3-diaminopropionic acid, a valuable building block in peptide synthesis and drug development. The primary synthetic route detailed herein is the efficient and cost-effective Curtius rearrangement of a protected D-aspartic acid derivative. This guide offers detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to support researchers in the practical application of this methodology.
Introduction
Nα-Benzyloxycarbonyl-D-2,3-diaminopropionic acid is a non-proteinogenic amino acid derivative with orthogonal protecting groups, making it a versatile tool for the site-specific modification of peptides and other bioactive molecules. The presence of a Cbz-protected α-amino group and a free β-amino group (or a precursor that can be selectively deprotected) allows for a wide range of chemical manipulations. An efficient synthesis of a di-Boc protected intermediate followed by selective deprotection has been reported, starting from the commercially available N(α)-Boc-Asp(OBn)-OH. This approach utilizes a Curtius rearrangement to introduce the β-amino group.
Overall Synthetic Workflow
The synthesis of Nα-Benzyloxycarbonyl-D-2,3-diaminopropionic acid can be achieved through a multi-step process starting from N(α)-tert-butoxycarbonyl-D-aspartic acid β-benzyl ester. The key transformation is a Curtius rearrangement to convert the carboxylic acid functionality into a protected amino group. The overall workflow is depicted below.
An In-depth Technical Guide to Z-D-Dap-OH: Properties, Synthesis, and Applications in Drug Delivery and Antimicrobial Peptides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Z-D-Dap-OH (N-α-Benzyloxycarbonyl-D-2,3-diaminopropionic acid), a key building block in modern peptide chemistry. This document details its chemical properties, provides a list of known suppliers, and explores its applications in the development of advanced drug delivery systems and novel antimicrobial peptides. Detailed experimental protocols for peptide synthesis and biological evaluation are also provided, alongside graphical representations of key mechanisms and workflows.
Core Concepts: this compound
This compound is a synthetic derivative of the non-proteinogenic amino acid D-2,3-diaminopropionic acid. The presence of the benzyloxycarbonyl (Z) protecting group on the α-amino group allows for selective chemical modifications, making it a valuable reagent in solid-phase peptide synthesis (SPPS). The D-configuration of the amino acid is of particular importance as it confers resistance to proteolytic degradation, a critical attribute for therapeutic peptides.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 62234-37-1 | [1][2] |
| Molecular Formula | C₁₁H₁₄N₂O₄ | [1] |
| Molecular Weight | 238.24 g/mol | [2] |
| Appearance | White to light yellow crystal powder | |
| Melting Point | ~240 °C (decomposes) | |
| Storage Temperature | Room Temperature |
Supplier Information
This compound is commercially available from various suppliers. A selection of suppliers is listed below for reference.
| Supplier | Website |
| American Elements | --INVALID-LINK-- |
| Santa Cruz Biotechnology | --INVALID-LINK-- |
| Bapeks | --INVALID-LINK-- |
| ChemScene | --INVALID-LINK-- |
| Shaanxi Lighte Optoelectronics Material Co., Ltd | --INVALID-LINK-- |
| Research Scientific | --INVALID-LINK-- |
| iChemical | --INVALID-LINK-- |
Applications in Drug Delivery: pH-Sensitive Gene Vectors
A significant application of this compound is in the synthesis of cationic amphipathic peptides that can act as pH-sensitive vectors for gene delivery. The incorporation of diaminopropionic acid (Dap) residues into a peptide sequence results in a molecule whose protonation state is sensitive to changes in pH within the endosomal range (pH 5-7). This property can be harnessed to facilitate the escape of therapeutic cargo, such as nucleic acids, from the endosome into the cytoplasm.[3][4]
Signaling Pathway: Endosomal Escape of Dap-Containing Peptide-NA Complexes
The proposed mechanism for the endosomal escape of nucleic acid (NA) cargo delivered by a Dap-containing peptide is depicted below. The peptide-NA complex is taken up by the cell via endocytosis. As the endosome matures, its internal pH drops. This acidic environment leads to the protonation of the β-amino groups of the Dap residues, increasing the overall positive charge of the peptide. This charge alteration is thought to induce a conformational change in the peptide, leading to the destabilization of the endosomal membrane and the release of the nucleic acid cargo into the cytoplasm.[3][4]
Caption: Proposed mechanism of endosomal escape for Dap-containing peptide-nucleic acid complexes.
Antimicrobial Applications
Peptides incorporating D-amino acids, including D-Dap, have shown significant promise as antimicrobial agents. Their D-configuration provides resistance to degradation by bacterial proteases, enhancing their stability and in vivo efficacy.[5] Cationic peptides containing Dap residues can selectively target and disrupt the negatively charged membranes of bacteria, leading to cell death.[5][6]
Mechanism of Action: Membrane Disruption
The primary mechanism of action for many antimicrobial peptides (AMPs), including those containing Dap, involves the disruption of the bacterial cell membrane. The positively charged peptide is electrostatically attracted to the negatively charged components of the bacterial membrane. Upon binding, the peptide can insert into the lipid bilayer, leading to the formation of pores or other membrane defects. This disrupts the membrane potential and integrity, causing leakage of cellular contents and ultimately cell death.[7][8]
Caption: Mechanism of bacterial membrane disruption by a Dap-containing antimicrobial peptide.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Dap-Containing Peptide
This protocol outlines the manual synthesis of a hypothetical Dap-containing peptide using Fmoc/tBu chemistry.[9][10]
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Z-D-Dap(Fmoc)-OH (CAS 185968-90-5)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Amino Acid Coupling:
-
In a separate tube, dissolve the Fmoc-protected amino acid (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Wash the resin with DMF and DCM.
-
-
Incorporation of Z-D-Dap(Fmoc)-OH: Follow the same coupling procedure as in step 3, using Z-D-Dap(Fmoc)-OH as the amino acid.
-
Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation: Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) of a Dap-containing peptide.
Peptide-Mediated Gene Transfection Assay
This protocol provides a general method for evaluating the gene transfection efficiency of a Dap-containing peptide using a reporter plasmid.[11][12]
Materials:
-
Dap-containing peptide
-
Reporter plasmid DNA (e.g., expressing GFP or Luciferase)
-
Mammalian cell line (e.g., HEK293 or HeLa)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Opti-MEM or other serum-free medium
-
Phosphate-Buffered Saline (PBS)
-
Transfection reagent (for positive control, e.g., Lipofectamine)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed the mammalian cells in a multi-well plate to be 70-90% confluent at the time of transfection.
-
Complex Formation:
-
Dilute the Dap-containing peptide and the plasmid DNA separately in serum-free medium.
-
Combine the diluted peptide and DNA solutions at a desired charge ratio (N/P ratio) and mix gently.
-
Incubate the mixture at room temperature for 20-30 minutes to allow for complex formation.
-
-
Transfection:
-
Remove the culture medium from the cells and wash with PBS.
-
Add the peptide/DNA complexes to the cells.
-
Incubate the cells at 37°C in a CO₂ incubator.
-
-
Post-Transfection:
-
After 4-6 hours, replace the transfection medium with fresh complete culture medium.
-
Continue to incubate the cells for 24-48 hours.
-
-
Analysis:
-
If using a GFP reporter, visualize the cells under a fluorescence microscope.
-
If using a Luciferase reporter, lyse the cells and measure luciferase activity using a luminometer.
-
Quantify transfection efficiency by flow cytometry or by normalizing reporter gene expression to total protein content.
-
Conclusion
This compound is a versatile and valuable building block for the synthesis of modified peptides with enhanced therapeutic potential. The incorporation of D-diaminopropionic acid can confer resistance to proteolysis and introduce pH-sensitive properties, making it a key component in the development of novel drug delivery systems and antimicrobial agents. The protocols and conceptual frameworks provided in this guide offer a starting point for researchers to explore the diverse applications of this compound in their own work.
References
- 1. americanelements.com [americanelements.com]
- 2. scbt.com [scbt.com]
- 3. Incorporation of 2,3-diaminopropionic acid into linear cationic amphipathic peptides produces pH-sensitive vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial Peptides: Mechanisms, Applications, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. lifetein.com [lifetein.com]
- 12. Peptide-derived Method to Transport Genes and Proteins Across Cellular and Organellar Barriers in Plants - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Legacy of the Z-Group: A Technical Guide to Benzyloxycarbonyl Protection in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The benzyloxycarbonyl (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, represents a cornerstone in the field of peptide synthesis.[1] Its development provided the first reliable method for the stepwise formation of peptide bonds, fundamentally enabling the synthesis of peptides with defined sequences.[1] This technical guide provides an in-depth exploration of the Z-protecting group, covering its core principles, quantitative performance data, detailed experimental protocols, and its strategic role in modern peptide chemistry.
Core Function and Strategic Advantages
The primary role of the Z-group is the temporary protection of the α-amino group of an amino acid.[2] By converting the highly nucleophilic amine into a less reactive urethane, the Z-group prevents unwanted side reactions, such as self-polymerization, during peptide bond formation.[3][4] This ensures the controlled and sequential assembly of the peptide chain.[2]
The Z-group offers several key advantages that have contributed to its sustained use:
-
Ease of Introduction: The Z-group is readily introduced by reacting an amino acid with benzyl chloroformate under basic conditions.[2]
-
Crystallinity of Derivatives: Z-protected amino acids are often crystalline solids, which simplifies their purification and handling.[2][5]
-
Suppression of Racemization: The urethane linkage formed by the Z-group helps to minimize racemization at the α-carbon during the activation and coupling steps.[2][5]
-
Robust Stability: The Z-group is stable across a range of chemical conditions, including moderately acidic and basic environments, which provides flexibility in synthetic strategies.[1]
Quantitative Data on Protection and Deprotection
The efficiency of the introduction and removal of the Z-group is a critical factor in its practical application. The following tables summarize representative quantitative data for these processes.
Table 1: Representative Yields for Z-Group Protection of Various Amino Acids [1]
| Amino Acid | Reagents and Conditions | Yield (%) |
| Glycine | Cbz-Cl, aq. Na₂CO₃, 0 °C | > 90 |
| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95 |
| Phenylalanine | Cbz-Cl, aq. NaHCO₃, room temperature | > 90 |
Table 2: Comparison of Common Z-Group Deprotection Methods [6][7]
| Method | Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C | Methanol | Room Temperature | 1 - 16 hours | > 95 |
| Transfer Hydrogenolysis | Ammonium formate, 10% Pd/C | Methanol | Room Temperature | 1 - 6 hours | > 95 |
| Acidic Cleavage | 33% HBr in Acetic Acid | Acetic Acid | Room Temperature | 1 - 2 hours | > 90 |
| Acidic Cleavage | Trifluoroacetic Acid (TFA) | Dichloromethane | Room Temperature | 1 - 4 hours | > 90 |
Experimental Protocols
Detailed methodologies for the introduction and removal of the Z-protecting group are provided below.
Protocol 1: Introduction of the Z-Protecting Group[1]
This protocol describes the general procedure for the N-protection of an amino acid using benzyl chloroformate.
Materials:
-
Amino acid
-
1 M aqueous sodium carbonate solution
-
Benzyl chloroformate (Cbz-Cl)
-
Diethyl ether
-
1 M Hydrochloric acid
-
Ethyl acetate or dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) while cooling in an ice bath.
-
Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.
Protocol 2: Z-Group Deprotection via Catalytic Hydrogenolysis[7]
This is a mild and widely used method for the removal of the Z-group.
Materials:
-
Z-protected peptide
-
Methanol
-
10% Palladium on carbon (Pd/C)
-
Hydrogen source (balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Dissolution: Dissolve the Z-protected compound (1.0 equivalent) in methanol (10-20 mL per mmol of substrate).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (e.g., a balloon or a dedicated apparatus).
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.
Protocol 3: Z-Group Deprotection via HBr in Acetic Acid[2][6]
This protocol describes the acidolytic cleavage of the Z-group.
Materials:
-
Z-protected peptide
-
33% Hydrogen bromide in acetic acid (HBr/AcOH)
-
Anhydrous diethyl ether
Procedure:
-
Reaction Setup: Dissolve the Z-protected peptide in a solution of 33% HBr in acetic acid.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Precipitation: Upon completion, precipitate the deprotected peptide hydrobromide salt by adding an excess of cold, anhydrous diethyl ether.
-
Isolation: Collect the precipitate by centrifugation or vacuum filtration.
-
Washing: Wash the precipitate with anhydrous diethyl ether two to three times.
-
Drying: Dry the resulting solid under vacuum to obtain the crude deprotected peptide.
Reaction Mechanisms and Experimental Workflows
The following diagrams illustrate the key chemical transformations and workflows involving the Z-protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. proprep.com [proprep.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Diaminopropionic Acid Derivatives: A Technical Guide to Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diaminopropionic acid (DAP), a non-proteinogenic amino acid, and its derivatives have emerged as versatile tools in chemical biology, drug discovery, and materials science. The presence of two primary amine groups, one at the α-carbon and another at the β-carbon, provides a unique scaffold for chemical modification and functionalization. This guide offers an in-depth exploration of the applications of DAP derivatives in research, complete with detailed experimental protocols, quantitative data, and visualizations of key biological pathways and experimental workflows.
I. Applications in Peptide Chemistry and as Structural Probes
Incorporation of DAP into peptide sequences allows researchers to probe and modulate peptide structure and function. Its shorter side chain compared to lysine enables the investigation of the role of side-chain length and charge proximity to the peptide backbone in protein-protein interactions and binding events.
A. Synthesis of Orthogonally Protected Diaminopropionic Acid
A key requirement for incorporating DAP into peptides using solid-phase peptide synthesis (SPPS) is the availability of orthogonally protected DAP monomers. An efficient method for synthesizing N(α)-Boc-N(β)-Cbz-2,3-diaminopropionic acid utilizes a Curtius rearrangement of a protected aspartic acid derivative.[1][2]
This protocol is adapted from the work of Englund et al. (2004).[1][2]
Materials:
-
N(α)-Boc-Asp(OBn)-OH
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (TEA)
-
Benzyl alcohol
-
Toluene, anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Activation of Carboxylic Acid: To a solution of N(α)-Boc-Asp(OBn)-OH (1.0 eq) in anhydrous toluene, add triethylamine (1.1 eq). Cool the mixture to 0 °C.
-
Acyl Azide Formation: Slowly add diphenylphosphoryl azide (DPPA) (1.1 eq) to the cooled solution. Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Curtius Rearrangement and Isocyanate Trapping: Heat the reaction mixture to 80 °C. The acyl azide will undergo rearrangement to an isocyanate. After the rearrangement is complete (monitored by TLC), add benzyl alcohol (1.5 eq) to trap the isocyanate, forming the Cbz-protected amine. Continue heating at 80 °C overnight.
-
Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield N(α)-Boc-N(β)-Cbz-2,3-diaminopropionic acid benzyl ester.
-
Deprotection of Benzyl Ester: The benzyl ester can be removed by catalytic hydrogenation (e.g., using H₂, Pd/C) to yield the final product, N(α)-Boc-N(β)-Cbz-DAP.
Caption: Workflow for the synthesis of orthogonally protected DAP.
B. Solid-Phase Peptide Synthesis (SPPS) with DAP Derivatives
DAP can be readily incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis protocols.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-DAP(Boc)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine in dimethylformamide (DMF) (20%)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: In a separate vessel, pre-activate the Fmoc-amino acid (3 eq) with DIC (3 eq) and OxymaPure® (3 eq) in DMF for 5-10 minutes. Add the activated amino acid solution to the resin and couple for 1-2 hours. Monitor the coupling reaction using a Kaiser test.
-
Incorporation of Fmoc-DAP(Boc)-OH: Repeat the deprotection and coupling steps, using Fmoc-DAP(Boc)-OH as the amino acid to be incorporated.
-
Peptide Elongation: Continue the deprotection and coupling cycles until the desired peptide sequence is synthesized.
-
Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus of the peptide.
-
Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the Boc and other acid-labile side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
II. Applications in Drug Discovery and Development
DAP derivatives have shown promise in various therapeutic areas, including the development of novel antibiotics, anticancer agents, and inhibitors of advanced glycation endproduct (AGE) formation.
A. Antibacterial Agents: Targeting the Lysine Biosynthesis Pathway
The diaminopimelate (DAP) pathway is essential for lysine biosynthesis in most bacteria but is absent in humans, making the enzymes in this pathway attractive targets for the development of new antibiotics. One such enzyme is N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE).
Caption: The bacterial lysine biosynthesis pathway (succinylase variant).
| Compound | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type | Reference |
| Thiol-Containing Inhibitors | ||||
| δ-Mercaptobutyric acid | 43 | - | - | [3] |
| m-Mercaptobenzoic acid | 34 | - | - | [3] |
| L-Penicillamine | 13.7 | 4.6 | - | [3] |
| D-Penicillamine | 50 | - | - | [3] |
| L-Captopril | 3.3 | 1.8 | Competitive | [3] |
| D-Captopril | 42.0 | - | - | [3] |
| L-Captopril (vs. A. baumannii DapE) | 1.2 | 0.79 | Competitive | [4] |
| Boronic Acid Derivatives | ||||
| Phenylboronic acid | 107 | 56.9 | Competitive | [3] |
| Pyrazole-Based Inhibitors | ||||
| Compound 7a (2-thiazolyl analog) | 22.4 | - | - | [5] |
| Compound 7d (2-pyridyl analog) | 17.9 ± 8.0 | 17.1 | - | [5][6] |
| Compound 7h (2-pyrazinyl analog) | 20.2 ± 6.8 | - | - | [5] |
| (R)-Compound 7q (ɑ-methyl analog) | 18.8 | 17.3 ± 2.8 | Competitive | [5][6] |
B. Modulation of Innate Immunity: NOD1 Agonists
The dipeptide γ-D-Glu-meso-DAP (iE-DAP) is the minimal structural component of peptidoglycan that is recognized by the intracellular innate immune receptor, nucleotide-binding oligomerization domain-containing protein 1 (NOD1).[7][8] Activation of NOD1 triggers a signaling cascade leading to the production of pro-inflammatory cytokines.
Caption: Simplified NOD1 signaling pathway upon activation by iE-DAP.
This protocol is based on the use of HEK-Blue™ NOD1 cells, which stably express human NOD1 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[8]
Materials:
-
HEK-Blue™ NOD1 cells
-
iE-DAP or DAP-derivative agonist
-
HEK-Blue™ Detection medium
-
96-well plate
-
Spectrophotometer (620-650 nm)
Procedure:
-
Cell Seeding: Plate HEK-Blue™ NOD1 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Agonist Stimulation: Prepare serial dilutions of the iE-DAP or DAP-derivative agonist. Add the agonist solutions to the cells. A positive control (e.g., C12-iE-DAP) and a negative control (vehicle) should be included.[9]
-
Incubation: Incubate the plate for 20-24 hours at 37 °C in a 5% CO₂ incubator.
-
SEAP Detection: Add HEK-Blue™ Detection medium to a new 96-well plate. Transfer a sample of the supernatant from the stimulated cells to the plate containing the detection medium.
-
Signal Development: Incubate for 1-3 hours at 37 °C and measure the absorbance at 620-650 nm. The absorbance is directly proportional to the amount of SEAP produced, which reflects the level of NF-κB activation.
C. Inhibition of Advanced Glycation Endproduct (AGE) Formation
Methylglyoxal (MG) is a reactive dicarbonyl species that contributes to the formation of AGEs, which are implicated in the pathogenesis of diabetic complications. N-terminal DAP-containing peptides have been shown to act as efficient scavengers of MG.
This protocol is a generalized procedure based on methods that utilize HPLC to quantify the reduction in MG concentration.[4][10]
Materials:
-
Methylglyoxal (MG) solution
-
DAP-containing peptide or other scavenging compound
-
Phosphate buffered saline (PBS), pH 7.4
-
o-Phenylenediamine (OPD) solution (for derivatization)
-
Perchloric acid
-
RP-HPLC system with UV detector
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the DAP-peptide at various concentrations and a fixed concentration of MG in PBS.
-
Incubation: Incubate the reaction mixture at 37 °C for a defined period (e.g., 24 hours).
-
Reaction Quenching and Deproteinization: Stop the reaction by adding perchloric acid. Centrifuge to pellet any precipitated protein.
-
Derivatization: Take an aliquot of the supernatant and add OPD solution to derivatize the remaining MG to 2-methylquinoxaline.
-
HPLC Analysis: Analyze the derivatized sample by RP-HPLC with UV detection. The concentration of remaining MG is determined by comparing the peak area of 2-methylquinoxaline to a standard curve.
-
Calculation of Scavenging Activity: The percentage of MG scavenged is calculated using the following formula: % Scavenging = [(MG_control - MG_sample) / MG_control] * 100 where MG_control is the concentration of MG in the absence of the scavenger and MG_sample is the concentration in the presence of the scavenger. IC₅₀ values can be determined by plotting the percentage of scavenging against the scavenger concentration.
| Compound | Assay Conditions | Scavenging Activity | Reference |
| Carnosine | in vitro | Dose-dependently reduced AGE formation | [8] |
| Anserine | in vitro | Dose-dependently reduced AGE formation | [8] |
| Cyclic Peptide (CycK(Myr)R4E) | in vitro | Reduced albumin-MG adduct formation | [8] |
| Cyclic Peptide (CycK(Myr)R4E) | in vivo (mice) | Prevented MG-induced pain | [11] |
| Naringenin | in vitro | ~72% scavenging of 0.4 mM MGO at 1.2 mM after 8h | [12] |
III. Applications in Gene Delivery
The cationic nature of DAP-containing peptides makes them suitable candidates for non-viral gene delivery vectors. The pH-sensitive protonation of the β-amino group can facilitate endosomal escape, a critical step in the delivery of nucleic acids to the cytoplasm.[13]
A. pH-Sensitive Gene Delivery Vectors
Peptides rich in DAP can exhibit conformational changes in response to the pH drop within endosomes, leading to membrane disruption and release of the nucleic acid cargo. The pKa of the β-amino group of DAP within a peptide is lowered to around 6.3, making it sensitive to the pH changes that occur during endosomal acidification.[13]
References
- 1. A Peptide-based Vector for Efficient Gene Transfer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transient transfection and luciferase assay [protocols.io]
- 4. Method for determination of free intracellular and extracellular methylglyoxal in animal cells grown in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Antiglycation and Methylglyoxal Trapping Effect of Peppermint Leaf (Mentha × piperita L.) and Its Polyphenols [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Long-lasting and fast methylglyoxal-scavenging peptide CycK(Myr)R4E alleviates chronic pain in type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Z-D-Dap-OH for Site-Specific Incorporation of a Bio-orthogonal Unnatural Amino Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a powerful tool for protein engineering and drug development. This technique allows for the introduction of novel chemical functionalities, such as bio-orthogonal handles, fluorescent probes, and post-translational modifications, at precise locations within a protein's structure. This guide focuses on the potential application of N-α-benzyloxycarbonyl-D-diaminopropionic acid (Z-D-Dap-OH) as a precursor for the genetic encoding of D-diaminopropionic acid (D-Dap), a non-canonical amino acid with a versatile secondary amino group for bio-orthogonal chemistry. While the direct genetic incorporation of D-Dap using a dedicated orthogonal aminoacyl-tRNA synthetase (aaRS) is an area of active research, this document outlines a prospective workflow based on established principles of genetic code expansion and addresses the unique challenges associated with the incorporation of D-amino acids.
Introduction to this compound and Unnatural Amino Acid Incorporation
This compound is a protected form of D-diaminopropionic acid. The key features of this molecule are:
-
D-Stereochemistry: The amino acid is in the D-configuration, which can confer resistance to proteolysis.
-
Diaminopropionic Acid (Dap): The side chain contains a primary amino group, which, after incorporation into a protein, can serve as a chemical handle for a wide range of bio-orthogonal reactions.
-
Benzyloxycarbonyl (Z) Group: This protecting group on the α-amino group allows for selective chemical manipulations and must be removed to enable charging onto a tRNA.
The most common method for site-specific UAA incorporation is the amber stop codon suppression technology.[1] This system relies on an orthogonal translation system, which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA (often a tRNA that recognizes the UAG "amber" stop codon).[1][2] This orthogonal pair functions independently of the host cell's endogenous synthetases and tRNAs, allowing for the specific incorporation of a UAA in response to a TAG codon introduced at the desired site in the gene of interest.[1]
The Prospective Role of this compound in Genetic Code Expansion
This compound is a valuable precursor for the synthesis of D-diaminopropionic acid suitable for genetic code expansion. The 'Z' protecting group can be removed to yield the free D-Dap, which would then be charged onto an orthogonal tRNA by a specifically evolved aaRS. The incorporated D-Dap residue provides a unique reactive handle on the protein of interest for subsequent modifications.
Synthesis of Protected Diaminopropionic Acid
The synthesis of orthogonally protected diaminopropionic acid is crucial for its use in both solid-phase peptide synthesis and as a precursor for UAA incorporation. A common strategy involves starting from a protected aspartic acid derivative and using a Curtius rearrangement to introduce the second amino group.
| Starting Material | Key Reaction | Protecting Groups | Reference |
| N(α)-Boc-Asp(OBn)-OH | Curtius rearrangement | N(α)-Boc, N(β)-Cbz | [2][3][4] |
Experimental Workflow: A Prospective Protocol for D-Dap Incorporation
While a specific orthogonal aaRS for D-Dap has not been extensively reported, the following proposed workflow is based on established methodologies for the incorporation of other D-amino acids and UAAs.
Caption: Proposed experimental workflow for D-Dap incorporation.
Step 1: Preparation of D-Dap and the Orthogonal System
-
Deprotection of this compound: The benzyloxycarbonyl (Z) group is removed from this compound using standard chemical methods (e.g., hydrogenolysis) to yield free D-diaminopropionic acid.
-
Directed Evolution of a D-Dap-specific aaRS (D-DapRS): This is the most critical and challenging step. A suitable scaffold, such as a pyrrolysyl-tRNA synthetase (PylRS) or a tyrosyl-tRNA synthetase (TyrRS), would be subjected to rounds of mutagenesis and selection to evolve a variant that specifically recognizes and charges D-Dap.[1][5][6] Selection strategies often involve both positive and negative selection schemes to ensure high fidelity.
-
Orthogonal tRNA: An orthogonal tRNA, typically a suppressor tRNA that recognizes the amber stop codon (UAG), is required. Often, tRNAs from different organisms (e.g., M. jannaschii Tyr-tRNA or M. mazei Pyl-tRNA) are used as they are not recognized by the host's endogenous synthetases.[1]
-
Plasmid Construction: Two plasmids are typically constructed: one encoding the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site, and a second plasmid expressing the evolved D-DapRS and the orthogonal tRNA.
Step 2: In Vivo Incorporation of D-Dap
-
Host Cell Transformation: The two plasmids are co-transformed into a suitable expression host, such as E. coli.
-
Protein Expression: The cells are cultured in media supplemented with the deprotected D-Dap. Induction of gene expression leads to the production of the full-length protein containing D-Dap at the specified position.
-
Protein Purification: The target protein is purified using standard chromatography techniques.
Step 3: Bio-orthogonal Labeling and Analysis
-
Bio-orthogonal Reaction: The purified protein containing the incorporated D-Dap residue, with its reactive β-amino group, is then reacted with a probe carrying a complementary functional group (e.g., an NHS-ester or isothiocyanate). This allows for the attachment of fluorophores, biotin, or other desired moieties.
-
Analysis: The successful incorporation and labeling are confirmed by techniques such as SDS-PAGE with in-gel fluorescence and mass spectrometry.
Challenges in D-Amino Acid Incorporation
The incorporation of D-amino acids presents a significant challenge due to the presence of D-aminoacyl-tRNA deacylases (DTDs) in most organisms.[7][8][9] These enzymes act as a proofreading mechanism, removing D-amino acids that have been incorrectly charged onto tRNAs, thus preventing their incorporation into proteins.[7][8][9]
Strategies to Overcome DTD Activity:
-
DTD Knockout Strains: Using host strains where the DTD gene has been deleted.
-
Engineering DTD-resistant tRNAs: Modifying the orthogonal tRNA to evade recognition by DTD.
-
In Vitro Protein Synthesis: Performing the translation reaction in a cell-free system that lacks DTD activity.
Potential Applications of Genetically Encoded D-Dap
The ability to site-specifically incorporate D-Dap into proteins opens up numerous possibilities:
-
Enhanced Proteolytic Stability: The presence of a D-amino acid at a specific site can render the protein resistant to cleavage by proteases.
-
Probing Protein Structure and Function: The unique chemical properties of the Dap side chain can be used to probe enzyme active sites or protein-protein interactions.
-
Development of Novel Bioconjugates: The secondary amino group provides a versatile handle for the site-specific attachment of drugs, imaging agents, or other molecules to create novel therapeutic and diagnostic agents.
Quantitative Data and Characterization
While specific data for D-Dap incorporation efficiency is not yet widely available, the following table summarizes key parameters that would need to be assessed to validate a newly developed orthogonal system.
| Parameter | Method of Measurement | Desired Outcome |
| Incorporation Efficiency | Mass Spectrometry, Western Blot | High yield of full-length protein in the presence of D-Dap. |
| Fidelity | Mass Spectrometry | No detectable incorporation of canonical amino acids at the target site. |
| Orthogonality of aaRS | In vitro aminoacylation assays | D-DapRS should only charge the orthogonal tRNA with D-Dap. |
| Orthogonality of tRNA | In vivo suppression assays | The orthogonal tRNA should not be charged by endogenous synthetases. |
Signaling Pathways and Logical Relationships
The core process of UAA incorporation via amber suppression can be visualized as a logical pathway.
Caption: Logical pathway of amber stop codon suppression for D-Dap.
Conclusion
This compound is a promising precursor for the site-specific incorporation of the bio-orthogonal unnatural amino acid D-diaminopropionic acid into proteins. While the development of a dedicated orthogonal translation system for D-Dap is a prerequisite, the general methodologies for directed evolution of aminoacyl-tRNA synthetases and amber suppression are well-established. Overcoming the challenge of D-aminoacyl-tRNA deacylase activity will be critical for efficient in vivo incorporation. The successful genetic encoding of D-Dap would provide a powerful tool for creating proteins with enhanced stability and novel functionalities, with significant implications for basic research and the development of next-generation protein therapeutics.
References
- 1. Continuous directed evolution of aminoacyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Biochemistry of Aminoacyl tRNA Synthetase and tRNAs and Their Engineering for Cell-Free and Synthetic Cell Applications [frontiersin.org]
- 3. New paper: A translation-independent directed evolution strategy to engineer aminoacyl-tRNA synthetases | Center for Genetically Encoded Materials [gem-net.net]
- 4. Optimized orthogonal translation of unnatural amino acids enables spontaneous protein double-labelling and FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Directed evolution of aminoacyl-tRNA synthetases through in vivo hypermutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A discriminator code–based DTD surveillance ensures faithful glycine delivery for protein biosynthesis in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Post-transfer editing mechanism of a D-aminoacyl-tRNA deacylase-like domain in threonyl-tRNA synthetase from archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Recent Updates on DTD (D-Tyr-tRNATyr Deacylase): An Enzyme Essential for Fidelity and Quality of Protein Synthesis [frontiersin.org]
The Strategic Advantage of Chirality: An In-depth Technical Guide to D-Amino Acid Substitution in Peptide Therapeutics
For Immediate Release
In the landscape of modern drug development, peptide therapeutics represent a rapidly expanding frontier. Their high specificity and potency offer significant advantages over small molecules. However, the clinical translation of native peptides is often hampered by their inherent metabolic instability. A powerful and increasingly utilized strategy to overcome this limitation is the substitution of L-amino acids with their non-natural D-enantiomers. This technical guide provides a comprehensive overview of the biological significance of D-amino acid substitution, offering researchers, scientists, and drug development professionals a detailed exploration of its impact on peptide stability, receptor interaction, and overall therapeutic potential.
The Core Principle: Enhanced Proteolytic Resistance
The primary and most well-established advantage of incorporating D-amino acids into peptide sequences is the significant enhancement of their resistance to enzymatic degradation.[1][2][3] Endogenous proteases, the enzymes responsible for peptide catabolism, exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds involving L-amino acids.[2] By introducing a D-amino acid, the peptide backbone becomes a poor substrate for these enzymes, sterically hindering their catalytic activity.[1] This increased stability translates directly to a longer in vivo half-life, a critical parameter for therapeutic efficacy.[1][3][4]
The stabilizing effect of D-amino acid substitution has been quantified in numerous studies. For instance, replacement of L-amino acids at trypsin cleavage sites in the antimicrobial peptide OM19R with their D-counterparts resulted in a derivative, OM19D, that retained high antibacterial activity even after prolonged incubation with high concentrations of trypsin.[5] Similarly, an all-D-amino acid version of the antimicrobial peptide polybia-MPI (D-MPI) demonstrated significant resistance to both trypsin and chymotrypsin, while its L-counterpart was readily degraded.[6]
Table 1: Quantitative Impact of D-Amino Acid Substitution on Peptide Stability
| Peptide/Analog | D-Amino Acid Substitution | Condition | Outcome | Analytical Method | Reference |
| MUC2 Epitope Peptide | Single D-Thr at N- and/or C-terminus | Human Serum | Increased percentage of intact peptide remaining over time. | HPLC | [4] |
| Antitumor Peptide RDP215 | 9 D-amino acid substitutions (9D-RDP215) | In the presence of serum | Stabilizing effect observed. | SDS-PAGE | [7][8] |
| Antimicrobial Peptide OM19R | Replacement of all L-Arg and L-Lys with D-Arg and D-Lys (OM19D) | Trypsin (10 mg/mL, 8h) | Retained high antibacterial activity (MIC = 16–32 µg/mL). | MIC Assay | [5] |
| Antimicrobial Peptide Polybia-MPI | All L-amino acids replaced with D-amino acids (D-MPI) | Trypsin and Chymotrypsin (2 mg/mL, 6h) | Retained antimicrobial activity. | Relative Survival Rate of E. coli | [6] |
Modulating Receptor Binding and Biological Activity
The introduction of a D-amino acid can have profound and varied effects on a peptide's interaction with its biological target. The altered stereochemistry can modify the peptide's three-dimensional conformation, which in turn can influence its binding affinity and selectivity for its receptor.[2]
In some instances, D-amino acid substitution is well-tolerated, with the resulting analog retaining comparable or even enhanced biological activity. For the GLP-1 receptor agonist, GLP-1, replacement of Gly22 with D-Ala resulted in an analog with an EC50 value for cAMP production that was indistinguishable from the native peptide.[9] Similarly, for neuropeptide Y (NPY), single D-amino acid substitutions at many positions resulted in analogs with only minor changes in binding affinity for the Y1 and Y2 receptors.[10]
Conversely, substitutions at critical residues can lead to a significant loss of activity. In the case of NPY, chiral inversion of residues at the C-terminus (residues 20, 27, 29-35) severely perturbed Y1 receptor binding.[10] The impact of substitution is therefore highly context-dependent, necessitating careful consideration of the specific residue and its role in receptor interaction.
Interestingly, D-amino acid isomerization can also serve as a natural mechanism to modulate receptor selectivity. For the Aplysia allatotropin-related peptide (ATRP), the presence of a D-phenylalanine at position 2 alters its selectivity between two distinct G protein-coupled receptors.[11]
Table 2: Quantitative Impact of D-Amino Acid Substitution on Receptor Binding and Biological Activity
| Peptide/Analog | D-Amino Acid Substitution | Receptor/Target | Parameter | Value | Reference |
| GLP-1 | Gly22 -> D-Ala | GLP-1R | EC50 (cAMP production) | ~1 pM (similar to native GLP-1) | [3][9] |
| GLP-1 | Glu9 -> D-Glu | GLP-1R | Potency | 130-fold decrease | [12] |
| Neuropeptide Y (NPY) | [D-Arg33]-NPY | Y1 Receptor | Ki | > 300 nM | [10] |
| Neuropeptide Y (NPY) | [D-Arg33]-NPY | Y2 Receptor | Binding Affinity | No measurable binding at 1000 nM | [10] |
| Ranalexin | All L- to D-amino acids (Danalexin) | Gram-positive & Gram-negative bacteria | MIC | 4-16 mg/L (similar to Ranalexin) | [7] |
| Polybia-MPI | All L- to D-amino acids (D-MPI) | Bacteria and Fungi | MIC | 8-64 µM | [6] |
| OM19R | L-Arg/Lys to D-Arg/Lys (OM19D) | E. coli ATCC 25922 | MIC | 1-4 fold lower than OM19R | [5] |
Experimental Methodologies
A robust evaluation of D-amino acid substituted peptides requires a suite of well-defined experimental protocols. This section details the methodologies for key experiments cited in this guide.
Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides
The incorporation of D-amino acids into a peptide sequence is readily achieved using standard Fmoc-based solid-phase peptide synthesis protocols.
Protocol:
-
Resin Preparation: Start with a suitable solid support, such as Rink amide resin, in a reaction vessel.
-
Initial Deprotection: Remove the Fmoc protecting group from the resin by treating it with a solution of 20% piperidine in dimethylformamide (DMF).
-
Washing: Thoroughly wash the resin with DMF, dichloromethane (DCM), and methanol (MeOH) to remove excess reagents and byproducts.
-
Amino Acid Coupling:
-
Activate the carboxyl group of the desired Fmoc-protected D-amino acid (or L-amino acid) using a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and agitate to facilitate the coupling reaction.
-
-
Washing: Wash the resin as described in step 3.
-
Repeat Deprotection and Coupling: Repeat steps 2-5 for each subsequent amino acid in the desired sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane and phenol) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).[13]
Protease Stability Assay
This assay evaluates the resistance of a peptide to degradation by specific proteases.
Protocol:
-
Peptide Solution Preparation: Prepare a stock solution of the test peptide (both L- and D-amino acid containing versions) in a suitable reaction buffer (e.g., Tris-HCl or PBS, pH optimized for the specific protease).
-
Protease Solution Preparation: Prepare a stock solution of the protease (e.g., trypsin, chymotrypsin) in the same reaction buffer.
-
Reaction Initiation: Initiate the proteolytic reaction by adding the protease stock solution to the peptide solution at a defined enzyme-to-substrate ratio (e.g., 1:20 to 1:100 w/w).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Point Sampling: At various time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop the reaction in the aliquot by adding a quenching solution, such as 10% trichloroacetic acid (TCA) or a specific protease inhibitor.
-
Analysis: Analyze the samples by RP-HPLC to quantify the amount of the remaining intact peptide. The peak area of the peptide at each time point is compared to the peak area at time zero to determine the degradation profile and calculate the peptide's half-life.[14][15]
Competitive Receptor Binding Assay (ELISA-based)
This assay determines the binding affinity of a peptide to its receptor by measuring its ability to compete with a labeled ligand.
Protocol:
-
Plate Coating: Coat the wells of a microtiter plate with the recombinant receptor protein overnight at 4°C.
-
Blocking: Block the remaining protein-binding sites in the wells with a blocking buffer (e.g., 5% BSA in PBS) for 2 hours at room temperature.
-
Competition Reaction:
-
Prepare serial dilutions of the unlabeled test peptide (both L- and D-amino acid containing versions).
-
In the coated and blocked wells, add a fixed concentration of a labeled ligand (e.g., biotinylated or His-tagged version of the native peptide) along with the varying concentrations of the unlabeled test peptide.
-
Incubate for 2 hours at room temperature to allow for competitive binding.
-
-
Washing: Wash the wells to remove unbound ligands and peptides.
-
Detection:
-
Add a secondary detection reagent that binds to the labeled ligand (e.g., streptavidin-HRP for a biotinylated ligand or an anti-His antibody-HRP conjugate for a His-tagged ligand).
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the wells to remove the unbound secondary reagent.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate until color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the test peptide that inhibits 50% of the labeled ligand binding.[16][17][18]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.
Protocol:
-
Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., phosphate buffer) at a known concentration. The buffer should not have a high absorbance in the far-UV region.
-
Instrument Setup:
-
Turn on the CD spectrometer and purge with nitrogen gas.
-
Set the desired wavelength range (typically 190-260 nm for secondary structure analysis).
-
-
Blank Measurement: Record a baseline spectrum of the buffer alone in the same cuvette that will be used for the sample.
-
Sample Measurement: Record the CD spectrum of the peptide solution.
-
Data Processing:
-
Subtract the buffer baseline spectrum from the peptide spectrum.
-
Convert the raw data (in millidegrees) to molar ellipticity ([θ]) using the peptide concentration, path length of the cuvette, and the number of amino acid residues.
-
-
Secondary Structure Estimation: Use deconvolution algorithms to estimate the percentage of α-helix, β-sheet, and random coil from the molar ellipticity spectrum.[2][19][20][21]
Conclusion and Future Directions
The strategic incorporation of D-amino acids is a cornerstone of modern peptide drug design, offering a robust solution to the challenge of proteolytic instability.[2] This guide has provided a comprehensive overview of the profound impact of D-amino acid substitution on peptide half-life, receptor interaction, and overall biological activity, supported by quantitative data and detailed experimental protocols. As our understanding of the nuanced structure-activity relationships of D-amino acid-containing peptides continues to evolve, so too will our ability to rationally design next-generation therapeutics with tailored pharmacokinetic profiles and enhanced efficacy. Future research will undoubtedly focus on exploring the full potential of this chemical modification, including its application in developing orally bioavailable peptides and targeting intracellular protein-protein interactions. The continued refinement of synthetic and analytical methodologies will be crucial in accelerating the discovery and development of these promising therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting d-Amino Acids for Trypsin Cleavage Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Replacement of l-Amino Acids by d-Amino Acids in the Antimicrobial Peptide Ranalexin and Its Consequences for Antimicrobial Activity and Biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Replacing a Central Glycine Residue in GLP-1 on Receptor Affinity and Signaling Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Endogenous l- to d-amino acid residue isomerization modulates selectivity between distinct neuropeptide receptor family members - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glucagon-like Peptide-1 (GLP-1) Analogs: Recent Advances, New Possibilities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Scholarly Commons - Research & Creativity Showcase: Solid-Phase Peptide Synthesis of d-Amino Acids [scholarlycommons.pacific.edu]
- 14. benchchem.com [benchchem.com]
- 15. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]
- 18. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]
- 19. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00558D [pubs.rsc.org]
- 20. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 21. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
Methodological & Application
Application Notes and Protocols for Z-D-Dap-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties, such as stability, conformation, and receptor affinity. Z-D-Dap-OH (Nα-Benzyloxycarbonyl-D-2,3-diaminopropionic acid) is a valuable building block that introduces a D-amino acid for enhanced proteolytic resistance and a side-chain primary amine for further modifications. The benzyloxycarbonyl (Z) protecting group on the α-amino group offers an alternative to the more common Fmoc and Boc protections, providing unique selectivity in complex synthetic schemes.
These application notes provide a comprehensive protocol for the incorporation of this compound into a peptide sequence using manual solid-phase peptide synthesis (SPPS) based on the widely used Fmoc/tBu strategy.
Core Concepts and Strategy
The key challenge in utilizing this compound in SPPS is the management of the two amino groups. The α-amino group is protected by the Z-group, while the β-amino group on the side chain must also be protected to prevent undesired side reactions, such as chain branching. An orthogonal protection strategy is paramount. In the context of an Fmoc-based synthesis, the Z-group on the terminal amino acid is stable to the piperidine treatment used for Fmoc deprotection.
For the side chain of D-Dap, a protecting group is required that is stable throughout the synthesis and can be removed during the final cleavage step. A common choice would be the acid-labile tert-butyloxycarbonyl (Boc) group. Therefore, the recommended building block for this protocol is Z-D-Dap(Boc)-OH . The Z-group can be removed along with the tBu-based side-chain protecting groups and the peptide from the resin during the final cleavage with a strong acid cocktail, typically containing trifluoroacetic acid (TFA).
Data Presentation
While specific quantitative data for the incorporation of this compound is sequence-dependent and requires empirical determination, the following table summarizes the expected performance of the key steps in the synthesis.
| Parameter | Target Value | Monitoring Method |
| Resin Swelling | ~4-6 mL/g | Visual Inspection |
| Fmoc Deprotection | >99% Completion | UV-Vis of Piperidine-DBF adduct |
| Coupling Efficiency | >99% Completion | Kaiser Test or Chloranil Test |
| Z-D-Dap(Boc)-OH Coupling | >98% Completion | Kaiser Test or Chloranil Test |
| Final Cleavage Yield | 60-90% (Crude) | RP-HPLC Analysis |
| Crude Peptide Purity | Sequence Dependent | RP-HPLC and LC-MS |
| Final Peptide Purity | >95% | Analytical RP-HPLC |
Experimental Protocols
This protocol describes the manual synthesis of a peptide with Z-D-Dap(Boc)-OH as the N-terminal residue on a Rink Amide resin, yielding a C-terminally amidated peptide.
Materials and Reagents
-
Rink Amide Resin (100-200 mesh, ~0.5 mmol/g loading)
-
Fmoc-protected amino acids
-
Z-D-Dap(Boc)-OH
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
N,N'-Diisopropylethylamine (DIPEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Dithiothreitol (DTT)
-
Diethyl ether, cold
-
Kaiser Test Kit
-
Solid-Phase Peptide Synthesis vessel
Protocol Steps
1. Resin Swelling and Preparation
-
Place the desired amount of Rink Amide resin in the SPPS reaction vessel.
-
Add DMF to the resin (10-15 mL per gram of resin) and allow it to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF.
2. Fmoc Deprotection
-
Add a 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes and drain.
-
Add a fresh 20% piperidine in DMF solution and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and then DCM (3 x 1 min).
-
Perform a Kaiser test to confirm the presence of a free primary amine (a positive test will result in a blue color).
3. Amino Acid Coupling (Standard Fmoc Amino Acids)
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and let it pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step. A negative test (yellow beads) indicates complete coupling.
4. Peptide Chain Elongation
Repeat steps 2 and 3 for each amino acid in the peptide sequence.
5. Coupling of Z-D-Dap(Boc)-OH (N-terminal)
-
After the final Fmoc deprotection (step 2), wash the resin-bound peptide thoroughly with DMF.
-
In a separate vial, dissolve Z-D-Dap(Boc)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated Z-D-Dap(Boc)-OH solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. The coupling of Z-protected amino acids can sometimes be slower.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive, extend the coupling time or perform a recoupling.
-
Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5 x 1 min) and DCM (5 x 1 min).
-
Dry the resin under vacuum for at least 1 hour.
6. Cleavage and Deprotection
-
Prepare the cleavage cocktail. For a standard peptide, a common cocktail is:
-
95% TFA
-
2.5% Triisopropylsilane (TIS)
-
2.5% Water
-
(If the peptide contains Trp, add 2.5% 1,2-Ethanedithiol (EDT). If it contains Met, add 2.5% Dithiothreitol (DTT)).
-
-
Add the cleavage cocktail to the dried resin (10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
7. Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA filtrate to a 50-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 more times.
-
Dry the crude peptide under vacuum.
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide product.
Mandatory Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Z-D-Dap(Boc)-OH.
Caption: Orthogonal protection strategy in Fmoc-SPPS with a Z-protected N-terminus.
Application Notes and Protocols for Solution-Phase Peptide Synthesis Using Z-D-Dap-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Nα-benzyloxycarbonyl-D-2,3-diaminopropionic acid (Z-D-Dap-OH) in solution-phase peptide synthesis (SPPS). The incorporation of D-amino acids, such as D-Dap, is a critical strategy in modern peptide drug design to enhance stability against enzymatic degradation.[1][2] This document outlines the physicochemical properties of this compound, detailed experimental protocols for its coupling, comparative data on expected purity, and workflows relevant to the development of peptide-based therapeutics.
Physicochemical Properties of this compound
A thorough understanding of the properties of this compound is essential for its effective use in peptide synthesis.
| Property | Value |
| Chemical Name | Nα-benzyloxycarbonyl-D-2,3-diaminopropionic acid |
| Synonyms | This compound, Cbthis compound |
| CAS Number | 62234-37-1 |
| Molecular Formula | C11H14N2O4 |
| Molecular Weight | 238.24 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMF, DCM, and aqueous base |
| Storage | 2-8°C, desiccated |
Advantages of Incorporating D-Dap in Peptides
The use of D-amino acids like D-Dap offers several advantages in drug development:
-
Enhanced Proteolytic Stability: Peptides containing D-amino acids are more resistant to degradation by proteases, which primarily recognize L-amino acids. This leads to a longer in vivo half-life.[2][3]
-
Modulation of Biological Activity: The stereochemistry of D-amino acids can alter the peptide's conformation, potentially leading to improved receptor binding affinity and selectivity.[4]
-
Unique Structural Motifs: The presence of a D-amino acid can induce specific secondary structures, such as β-turns, which can be crucial for biological function.[4]
Experimental Protocols
The following are detailed protocols for the coupling of this compound to an amino acid or peptide ester in solution. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: DIC/HOBt Coupling
This method utilizes Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) to form the peptide bond while minimizing racemization.[5]
Materials:
-
This compound
-
Amino acid or peptide ester hydrochloride (H-AA-OR·HCl)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Standard aqueous workup solutions (e.g., 1 M HCl, saturated NaHCO3, brine)
Procedure:
-
Dissolve this compound (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM or DMF.
-
Add the amino acid or peptide ester hydrochloride (1.0 eq.) to the solution, followed by DIPEA (1.0 eq.) to neutralize the salt.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add DIC (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Filter the reaction mixture to remove the precipitated diisopropylurea (DIU).
-
Dilute the filtrate with ethyl acetate.
-
Wash the organic phase sequentially with 1 M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude peptide by flash column chromatography or recrystallization.
Protocol 2: HBTU Coupling
This protocol employs O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) as the coupling reagent, which often leads to faster reaction times.
Materials:
-
This compound
-
Amino acid or peptide ester hydrochloride (H-AA-OR·HCl)
-
HBTU
-
DIPEA
-
Anhydrous DMF
-
Standard aqueous workup solutions
Procedure:
-
Dissolve this compound (1.0 eq.) and HBTU (1.05 eq.) in anhydrous DMF.
-
Add the amino acid or peptide ester hydrochloride (1.0 eq.) to the solution.
-
Add DIPEA (2.5 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 1-3 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Pour the reaction mixture into a large volume of cold water to precipitate the product.
-
Collect the precipitate by filtration, wash with water and diethyl ether, and dry under vacuum.
-
Alternatively, dilute with ethyl acetate and perform aqueous washes as described in Protocol 1.
-
-
Purification: Purify the crude peptide by flash column chromatography or recrystallization.
Data Presentation
The following table summarizes illustrative quantitative data for the solution-phase synthesis of a model dipeptide using this compound. The data is based on typical outcomes for similar Z-protected amino acids, as specific data for this compound is limited. Actual results may vary depending on the specific amino acid being coupled and the reaction conditions.
| Coupling Method | Typical Crude Purity (%) | Typical Isolated Yield (%) | Key Considerations |
| DIC/HOBt | 80-90 | 75-85 | Cost-effective; longer reaction times. |
| HBTU | 85-95 | 80-90 | Faster reaction times; requires careful control of stoichiometry to avoid side reactions. |
HPLC Analysis Protocol for Purity Assessment:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.[6]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[6]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a typical starting point.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the crude or purified peptide in Mobile Phase A at approximately 1 mg/mL.[6]
Visualizations
Proposed Mechanism of Action for a D-Dap Containing Antimicrobial Peptide
The incorporation of D-Dap can be a key strategy in the design of antimicrobial peptides (AMPs). The following diagram illustrates a proposed mechanism by which such a peptide could disrupt a bacterial cell membrane.
Caption: Proposed mechanism of a D-Dap containing antimicrobial peptide.
Experimental Workflow for Solution-Phase Peptide Synthesis
The following diagram outlines the general workflow for a single coupling cycle in solution-phase peptide synthesis using this compound.
Caption: General workflow for one cycle of solution-phase peptide synthesis.
Drug Development Workflow for D-Amino Acid Containing Peptides
The strategic decision to incorporate a D-amino acid like D-Dap occurs early in the drug discovery and development pipeline.
Caption: Workflow for the development of D-amino acid containing therapeutic peptides.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Construction of antimicrobial peptide-drug combination networks from scientific literature based on a semi-automated curation workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Z-D-Dap-OH Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-Benzyloxycarbonyl-D-diaminopropionic acid (Z-D-Dap-OH) is a crucial building block in the synthesis of peptides and peptidomimetics. The presence of the Z (benzyloxycarbonyl) protecting group on the α-amino group allows for the selective formation of an amide bond at the C-terminus. The D-configuration is often incorporated into peptide-based drug candidates to enhance their stability against enzymatic degradation.[1] This document provides detailed protocols and a comparative analysis of common coupling reagents for the efficient incorporation of this compound into peptide sequences, with a focus on maximizing yield and minimizing side reactions.
A primary challenge in coupling this compound is the presence of a nucleophilic amino group on the side chain, which must be appropriately protected to prevent side reactions such as branching of the peptide chain. The choice of coupling reagent and reaction conditions is paramount to achieving high efficiency and purity of the desired product.
Data Presentation: Comparison of Common Coupling Reagents
The selection of a suitable coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions. The following table summarizes the performance of various coupling reagents applicable for this compound coupling, based on data from analogous amino acid derivatives.[2][3]
| Coupling Reagent Class | Representative Reagents | Coupling Efficiency | Racemization Suppression | Key Advantages | Potential Disadvantages |
| Aminium/Uronium Salts | HATU, HBTU, HCTU, TBTU | Very High | High to Very High | Fast reaction times, high yields, effective for hindered couplings.[3] | Higher cost, potential for guanidinylation of the N-terminus if used in excess.[3][4] |
| Phosphonium Salts | PyBOP, PyAOP | High | High | Rapid reactions, good yields, byproducts are generally not problematic.[3] | Can be less effective than aminium salts for highly challenging couplings.[3] |
| Carbodiimides | DCC, DIC, EDC | Moderate to High | Moderate | Readily available, cost-effective. DIC is suitable for solid-phase synthesis due to its soluble urea byproduct.[5][6] | Potential for racemization, especially without additives.[5][7] DCC can be difficult to remove in solution-phase synthesis. |
| Additives | HOBt, OxymaPure | N/A | High | Suppress racemization when used with carbodiimides.[2][4][7] |
Experimental Protocols
Important Note: The side-chain amino group of Dap must be protected with a suitable protecting group (e.g., Boc, Fmoc) that is orthogonal to the N-terminal Z-group to prevent side reactions. The following protocols assume the use of a side-chain protected Z-D-Dap(side-chain PG)-OH.
Protocol 1: Solution-Phase Coupling using EDC/HOBt
This protocol is a standard and cost-effective method for solution-phase peptide synthesis.[5]
Materials:
-
Z-D-Dap(side-chain PG)-OH
-
Amine component (e.g., amino acid ester hydrochloride)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Standard aqueous workup solutions (e.g., 1N HCl, saturated NaHCO₃, brine)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve Z-D-Dap(side-chain PG)-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.
-
Add the amine component (1.0 equivalent) to the solution. If the amine is a hydrochloride salt, add DIPEA or NMM (1.0 equivalent) to neutralize it.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with an organic solvent like Ethyl Acetate.
-
Wash the organic phase sequentially with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using HBTU/DIPEA
This protocol is suitable for the incorporation of this compound into a growing peptide chain on a solid support.[5]
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Z-D-Dap(side-chain PG)-OH
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF) for Fmoc deprotection (if applicable)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection (if applicable): If the N-terminus of the resin-bound peptide is Fmoc-protected, treat the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Coupling Solution Preparation: In a separate vessel, dissolve Z-D-Dap(side-chain PG)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents, optional but recommended) in DMF.
-
Activation and Coupling: Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes. Immediately add the activated amino acid solution to the resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser test. A negative test (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.[5]
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next coupling step or final cleavage.
Visualizations
General Workflow for Solution-Phase Amide Coupling
Caption: General workflow for the solution-phase coupling of this compound.
Logical Relationship of Coupling Reaction Components
Caption: Key components and their roles in the this compound coupling reaction.
References
Application Notes and Protocols for the Deprotection of the Z Group from Z-D-Dap-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective removal of protecting groups is a critical step in multi-step organic synthesis, particularly in the fields of peptide chemistry and drug development. The benzyloxycarbonyl (Z or Cbz) group is a widely utilized protecting group for amines due to its stability under various conditions and its susceptibility to cleavage under specific, mild conditions. This document provides detailed application notes and protocols for the deprotection of the Z group from N-α-benzyloxycarbonyl-D-2,3-diaminopropionic acid (Z-D-Dap-OH), a valuable building block in the synthesis of modified peptides and other complex molecules. The primary methods covered are catalytic hydrogenation and acidic cleavage, offering researchers flexibility based on the compatibility of their substrate with the required reagents and conditions.
Methods of Deprotection
The two most common and effective methods for the deprotection of the Z group from this compound are catalytic hydrogenation and treatment with strong acids. The choice of method depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.
-
Catalytic Hydrogenation: This is generally the preferred method due to its mildness and high efficiency.[1] It involves the use of a palladium catalyst, typically on a carbon support (Pd/C), and a hydrogen source. This method is advantageous as it avoids the use of harsh acids.
-
Acidic Cleavage: Strong acids can also be employed to remove the Z group.[2] Reagents such as hydrogen bromide in acetic acid (HBr/AcOH) or trifluoroacetic acid (TFA) are effective. However, these conditions are harsher and may not be suitable for substrates with acid-labile functionalities.[3]
Data Presentation
The following table summarizes the typical reaction conditions and outcomes for the deprotection of the Z group from amino acids, providing a comparative overview of the different methods.
| Deprotection Method | Reagents and Conditions | Solvent | Typical Reaction Time | Typical Yield | Key Considerations |
| Catalytic Hydrogenation | 10% Pd/C, H₂ (balloon or atmospheric pressure) | Methanol, Ethanol, Ethyl Acetate | 1 - 4 hours | >90% | Mild and efficient; catalyst can be pyrophoric; not suitable for molecules with other reducible groups (e.g., alkynes, alkenes).[1] |
| Transfer Hydrogenation | 10% Pd/C, Ammonium Formate | Methanol | 1 - 6 hours | High | Avoids the use of hydrogen gas; the hydrogen donor is ammonium formate.[2] |
| Acidic Cleavage | 33% HBr in Acetic Acid | Acetic Acid | 1 - 2 hours | Variable | Harsh conditions; can lead to side reactions.[2] |
| Acidic Cleavage | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 2 - 24 hours | Variable | Milder than HBr/AcOH but may require longer reaction times or elevated temperatures.[2] |
| Acidic Cleavage | 4M HCl in Dioxane | Dioxane | 2 - 12 hours | High | A common and often milder alternative to HBr/AcOH.[2] |
Experimental Protocols
Protocol 1: Deprotection of this compound via Catalytic Hydrogenation
This protocol describes the removal of the Z group using palladium on carbon as a catalyst and hydrogen gas.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (reagent grade)
-
Hydrogen gas (H₂) supply (e.g., balloon)
-
Inert gas (Nitrogen or Argon)
-
Celite® or a similar filtration aid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound in methanol.
-
Inert Atmosphere: Flush the flask with an inert gas (nitrogen or argon) to remove air.
-
Catalyst Addition: Carefully add 10% Pd/C to the solution (typically 5-10 mol% relative to the substrate).
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. For a lab-scale reaction, a hydrogen-filled balloon is often sufficient.
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material has been consumed.
-
Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude D-Dap-OH.
-
Purification (if necessary): The crude product can be further purified by recrystallization or chromatography if required.
Protocol 2: Deprotection of this compound via Acidic Cleavage with HBr in Acetic Acid
This protocol details the removal of the Z group under strong acidic conditions.
Materials:
-
This compound
-
33% Hydrogen Bromide in Acetic Acid (HBr/AcOH)
-
Diethyl ether (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: Place this compound in a clean, dry round-bottom flask.
-
Reagent Addition: Cool the flask in an ice bath and add the 33% HBr in acetic acid solution.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Precipitation: Once the reaction is complete, add the reaction mixture to a larger volume of cold, anhydrous diethyl ether to precipitate the product as its hydrobromide salt.
-
Isolation: Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.
-
Neutralization (Optional): The resulting D-Dap-OH hydrobromide salt can be neutralized to the free amino acid using a suitable base.
Mandatory Visualizations
Caption: Chemical transformation of this compound to D-Dap-OH.
Caption: Experimental workflow for Z-group deprotection.
Potential Side Reactions
During the deprotection of this compound, it is important to be aware of potential side reactions. One such reaction is the intramolecular cyclization to form a lactam, particularly under basic conditions.[4] While the deprotection methods described are generally not basic, subsequent work-up steps involving bases should be performed with care.
Conclusion
The deprotection of the Z group from this compound can be achieved efficiently through catalytic hydrogenation or acidic cleavage. The choice of method should be guided by the chemical stability of the substrate. The protocols provided herein offer robust starting points for researchers, and the comparative data can aid in selecting the most appropriate deprotection strategy. Careful monitoring of the reaction is recommended to ensure complete conversion and minimize the formation of byproducts.
References
Application Notes and Protocols for the Catalytic Hydrogenation of Z-D-Dap-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the deprotection of Nα-benzyloxycarbonyl-D-2,3-diaminopropionic acid (Z-D-Dap-OH) via catalytic hydrogenation. This method is a crucial step in peptide synthesis and the development of various pharmaceutical agents where the D-2,3-diaminopropionic acid (D-Dap-OH) moiety is required. The protocols and data presented herein offer a guide for optimizing this transformation.
Introduction
D-2,3-diaminopropionic acid (D-Dap-OH) is a non-proteinogenic amino acid that serves as a valuable building block in medicinal chemistry. Its unique structure, featuring two amino groups, allows for the creation of peptides with modified biological activity and for the synthesis of complex molecular scaffolds. The benzyloxycarbonyl (Z or Cbz) group is a common protecting group for the α-amino group of amino acids, which can be effectively removed by catalytic hydrogenation, a mild and efficient deprotection strategy. This process involves the use of a catalyst, typically palladium on carbon (Pd/C), and a hydrogen source to cleave the benzyl-oxygen bond of the carbamate, releasing the free amine, toluene, and carbon dioxide.
Data Presentation
Table 1: Representative Conditions for the Catalytic Hydrogenation of this compound
| Parameter | Condition 1: Standard Hydrogenation | Condition 2: Transfer Hydrogenation | Notes |
| Substrate | This compound | This compound | Starting material. |
| Catalyst | 10% Palladium on Carbon (Pd/C) | 10% Palladium on Carbon (Pd/C) | Catalyst loading can be optimized (5-20 mol%). |
| Catalyst Loading | 10-20 mol % | 10-20 mol % | Higher loading may be needed for difficult substrates. |
| Hydrogen Source | H₂ gas (balloon or Parr apparatus) | Ammonium formate or Cyclohexene | Transfer hydrogenation is often faster and more convenient. |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) | Methanol (MeOH) or Ethanol (EtOH) | Acetic acid can sometimes be added to improve solubility. |
| Temperature | Room Temperature (20-25 °C) | Room Temperature (20-25 °C) | Reaction can be gently heated if sluggish. |
| Pressure | 1 atm (balloon) or 50 psi (Parr) | Atmospheric | Not applicable for transfer hydrogenation. |
| Reaction Time | 2-16 hours | 1-4 hours | Monitor by TLC or LC-MS for completion. |
| Typical Yield | >95% | >95% | Yields are generally high for this clean reaction. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon and Hydrogen Gas
This protocol describes a standard procedure for the deprotection of this compound using hydrogen gas.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH), reaction grade
-
Celite®
-
Round-bottom flask
-
Magnetic stir bar
-
Hydrogen balloon or Parr hydrogenator
-
Filtration apparatus
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in methanol (10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (10-20 mol %) to the solution. The catalyst is pyrophoric and should be handled with care, preferably in a fume hood.
-
Atmosphere Exchange: Seal the flask and purge the system with an inert gas (nitrogen or argon). Then, carefully introduce hydrogen gas from a balloon or a Parr apparatus.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed. A typical TLC system would be Dichloromethane:Methanol (9:1) with visualization by UV light and ninhydrin stain.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude D-Dap-OH product. The product can be further purified by recrystallization if necessary.
Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
This protocol offers a convenient alternative to using hydrogen gas.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate (HCO₂NH₄)
-
Methanol (MeOH), reaction grade
-
Celite®
-
Round-bottom flask
-
Magnetic stir bar
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in methanol (10-20 mL per gram of substrate) in a round-bottom flask with a magnetic stir bar.
-
Reagent Addition: Add ammonium formate (3-5 equivalents) to the solution and stir until it dissolves.
-
Catalyst Addition: Carefully add 10% Pd/C (10-20 mol %) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature. The reaction is often accompanied by gas (CO₂) evolution.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS as described in Protocol 1.
-
Work-up and Isolation: Follow steps 6 and 7 from Protocol 1 to work up the reaction and isolate the product.
Mandatory Visualizations
Application Notes and Protocols for the Incorporation of Z-D-Dap-OH into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of N-α-Benzyloxycarbonyl-D-2,3-diaminopropionic acid (Z-D-Dap-OH) into peptide sequences using solid-phase peptide synthesis (SPPS). This document outlines the chemical properties of this compound, detailed experimental protocols, and strategies for overcoming potential challenges during synthesis.
Introduction
This compound is a derivative of the non-proteinogenic amino acid D-2,3-diaminopropionic acid, featuring a benzyloxycarbonyl (Z or Cbz) protecting group on its α-amino group.[1] The incorporation of D-amino acids can enhance peptide stability against enzymatic degradation, a crucial attribute for therapeutic peptides.[2] The diaminopropionic acid residue itself offers a unique side chain with a primary amine, which can be utilized for various modifications, such as PEGylation, lipidation, or the attachment of payloads, making it a valuable building block in drug development and peptide chemistry.[3]
This document details the procedures for incorporating this compound within a standard solid-phase peptide synthesis workflow, addressing coupling, deprotection, and side-chain protection strategies.
Chemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄N₂O₄ | [4][5] |
| Molecular Weight | 238.24 g/mol | [4][5][6] |
| Appearance | White to light yellow crystal powder | [5][7] |
| Melting Point | ~240 °C (decomposes) | [6][7] |
| Storage Temperature | Room Temperature | [7] |
Experimental Protocols
The following protocols are designed for the manual incorporation of this compound using a standard solid-phase peptide synthesis (SPPS) approach. These can be adapted for automated synthesizers. The workflow is based on the widely used Fmoc/tBu strategy, where the Z-group on the D-Dap residue provides orthogonal protection.
Protocol 1: Coupling of Z-D-Dap(side-chain-PG)-OH
This protocol describes the coupling of a this compound derivative, where the side-chain amino group is protected with an orthogonal protecting group (PG), onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Resin-bound peptide with a free amine
-
Z-D-Dap(PG)-OH (e.g., PG = Fmoc, Boc, Dde) (3 equivalents)
-
Coupling reagent: HBTU (2.9 equivalents) or HATU (2.9 equivalents)
-
Base: N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Washing solvents: Dichloromethane (DCM), DMF
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30-60 minutes in a reaction vessel.
-
Pre-activation of Z-D-Dap(PG)-OH: In a separate vial, dissolve Z-D-Dap(PG)-OH and HBTU (or HATU) in DMF. Add DIPEA to the mixture and allow it to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the pre-activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the reaction. A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue beads), the coupling step should be repeated with fresh reagents.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove any unreacted reagents and byproducts.
Table of Coupling Reagent Performance (Representative Data):
| Coupling Reagent | Additive | Base | Typical Coupling Time | Relative Efficiency | Racemization Risk |
| HBTU | HOBt | DIPEA | 1-2 hours | High | Low |
| HATU | HOAt | DIPEA | 1-2 hours | Very High | Very Low |
| DIC | HOBt | - | 2-4 hours | Good | Low-Medium |
| PyBOP | - | DIPEA | 1-2 hours | High | Low |
Note: This data is representative and the optimal conditions may vary depending on the peptide sequence and steric hindrance.
Protocol 2: Deprotection of the Z-Group
The benzyloxycarbonyl (Z) group is stable to the acidic and basic conditions used in Boc and Fmoc SPPS, respectively. Its removal is typically achieved by catalytic hydrogenation.
Materials:
-
Peptide-resin with Z-protected D-Dap
-
Palladium on carbon (Pd/C) catalyst (10%)
-
Solvent: Methanol (MeOH) or Acetic Acid (AcOH)
-
Hydrogen source (balloon or Parr hydrogenator)
-
Celite for filtration
Procedure:
-
Peptide-Resin Suspension: Suspend the Z-protected peptide-resin in a suitable solvent (e.g., MeOH or AcOH).
-
Addition of Catalyst: Add a catalytic amount of Pd/C to the suspension.
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere until the reaction is complete, which can be monitored by HPLC.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Washing: Wash the resin with the reaction solvent and then with DCM.
-
Drying: Dry the deprotected peptide-resin under vacuum.
Orthogonal Protection Strategy for the Dap Side Chain
To prevent unwanted side reactions at the β-amino group of the diaminopropionic acid residue, it is crucial to employ an orthogonal protection strategy. The choice of the protecting group for the side chain depends on the overall synthetic scheme.
Table of Common Orthogonal Protecting Groups for the Dap Side Chain:
| Protecting Group | Cleavage Condition | Stable To |
| Fmoc | 20% Piperidine in DMF | Mild Acid (TFA) |
| Boc | Strong Acid (e.g., TFA) | Base (Piperidine) |
| Dde | 2% Hydrazine in DMF | Mild Acid, Base |
| Mtt | 1% TFA in DCM | Base, Mild Hydrazine |
| Alloc | Pd(PPh₃)₄ / Scavenger | Acid, Base |
An experimental workflow for SPPS often involves a series of deprotection and coupling steps.
References
- 1. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Solubility of Z-D-Dap-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-D-Dap-OH, also known as N-α-Carbobenzoxy-D-α,β-diaminopropionic acid, is a protected amino acid derivative crucial in peptide synthesis and the development of peptidomimetics. Its defined stereochemistry and the presence of the benzyloxycarbonyl (Z) protecting group make it a valuable building block for introducing a D-configured diaminopropionic acid residue into peptide chains. Understanding the solubility of this compound in various solvents is paramount for its effective handling, purification, and utilization in synthetic protocols. This document provides a detailed overview of its anticipated solubility, a comprehensive protocol for experimental solubility determination, and relevant workflow diagrams.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄N₂O₄ | [1] |
| Molecular Weight | 238.24 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | ~240 °C (decomposition) | [2][3] |
| CAS Number | 62234-37-1 | [2] |
Qualitative Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly Soluble | The polar carboxylic acid and amino groups may allow for some interaction with water, but the hydrophobic benzyloxycarbonyl group will limit extensive solubility. |
| Methanol (MeOH) | Soluble | The polar protic nature of methanol is expected to effectively solvate the polar functional groups of this compound. |
| Ethanol (EtOH) | Soluble | Similar to methanol, ethanol's polarity should facilitate the dissolution of this compound. |
| Dimethyl Sulfoxide (DMSO) | Soluble | As a highly polar aprotic solvent, DMSO is anticipated to be an excellent solvent for this compound. |
| Dimethylformamide (DMF) | Soluble | DMF is another polar aprotic solvent commonly used for dissolving protected amino acids and is expected to be effective. |
| Dichloromethane (DCM) | Slightly Soluble | The lower polarity of DCM may limit its ability to fully solvate the polar functional groups of this compound. |
| Acetonitrile (ACN) | Slightly Soluble | Acetonitrile, being less polar than DMSO or DMF, is expected to show moderate to low solvating power for this compound. |
| Acetone | Slightly Soluble | Similar to other less polar organic solvents, acetone is likely to be a modest solvent for this compound. |
Note: Solubility can often be enhanced by gentle heating and sonication.
Experimental Protocol for Quantitative Solubility Determination
This protocol outlines a reliable method to determine the saturation solubility of this compound in a chosen solvent at a specific temperature.
Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid, high purity)
-
Solvent of interest (e.g., Water, DMSO, Methanol)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 2 mL or 4 mL)
-
Magnetic stirrer and stir bars or a vortex mixer
-
Constant temperature bath or incubator
-
Centrifuge
-
Calibrated pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in the solvent of interest to prepare a stock solution of known concentration.
-
Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution. These will be used to create a calibration curve.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of solid this compound to a vial. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.
-
Add a known volume (e.g., 1.0 mL) of the desired solvent to the vial.
-
Tightly cap the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Stir the suspension vigorously using a magnetic stirrer for a predetermined equilibration time (typically 24-48 hours) to ensure that the solution has reached saturation.
-
-
Sample Clarification:
-
After the equilibration period, stop the stirring and allow the excess solid to settle.
-
To completely remove any undissolved solid, centrifuge the vial at a high speed (e.g., 10,000 rpm) for 10-15 minutes.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet at the bottom of the vial.
-
Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.
-
Analyze the diluted sample and the standard solutions using HPLC or a UV-Vis spectrophotometer. For HPLC, an isocratic method with a suitable C18 column and a mobile phase such as a mixture of acetonitrile and water with 0.1% trifluoroacetic acid is a common starting point. The UV detector should be set to a wavelength where this compound has a strong absorbance (e.g., around 254 nm due to the aromatic ring).
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample by interpolating its analytical signal on the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor.
-
The solubility is typically expressed in mg/mL or mol/L.
-
Experimental Workflow
Caption: Experimental workflow for determining the quantitative solubility of this compound.
Role in Peptide Synthesis
This compound is primarily used as a building block in peptide synthesis. The Z-group protects the alpha-amino group, allowing for the selective formation of a peptide bond with the free carboxyl group of another amino acid. The side-chain amino group can either be protected with an orthogonal protecting group for later modification or remain free for specific coupling reactions.
Caption: Simplified pathway for the incorporation of this compound into a peptide chain.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This document provides essential information regarding the solubility of this compound. While qualitative predictions suggest solubility in polar organic solvents, the detailed experimental protocol provided will enable researchers to determine precise quantitative solubility data in their specific solvent systems. This information is critical for the successful application of this compound in research and development, particularly in the field of peptide chemistry.
References
Application Note: High-Resolution Purification of Synthetic Peptides Containing Nα-Benzyloxycarbonyl-D-2,3-diaminopropionic Acid (Z-D-Dap-OH)
Introduction
Nα-Benzyloxycarbonyl-D-2,3-diaminopropionic acid (Z-D-Dap-OH) is a synthetic amino acid derivative widely used as a building block in pharmaceutical and peptide chemistry research.[1] The benzyloxycarbonyl (Z) group serves as a crucial protecting group for the alpha-amino functionality, preventing unwanted side reactions during peptide synthesis.[1] However, the hydrophobic nature of the Z-group significantly influences the peptide's chromatographic behavior, increasing its retention time and posing unique challenges for purification.[2]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant and most effective technique for the analysis and purification of synthetic peptides, separating molecules based on their hydrophobicity.[2][3][4][5] This application note provides a detailed protocol for the efficient purification of peptides containing this compound using preparative RP-HPLC. The methodology is designed to achieve high purity and yield, which is critical for downstream applications in drug discovery and development.
Challenges in Purification
The primary challenges in purifying peptides containing this compound stem from the physicochemical properties of the Z-group:
-
Increased Hydrophobicity: The Z-group significantly increases the overall hydrophobicity of the peptide, leading to longer retention times on RP-HPLC columns.[2] This necessitates careful optimization of the mobile phase gradient to ensure efficient elution.
-
Potential for Aggregation: The hydrophobicity of the Z-group can promote peptide aggregation, which may lead to peak broadening and reduced recovery.[2]
-
Resolution of Impurities: Synthetic peptides often contain closely related impurities, such as deletion sequences or incompletely deprotected peptides.[4] A robust HPLC method must be able to resolve the target peptide from these byproducts.
Experimental Protocols
1. Sample Preparation
Proper sample preparation is critical to prevent column clogging and ensure optimal chromatographic performance.
-
Dissolution: Dissolve the crude, lyophilized peptide in a minimal amount of a strong organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[2]
-
Dilution: Dilute the dissolved sample with Mobile Phase A (see below) to a concentration suitable for injection. The final concentration of the organic solvent from the initial dissolution step should be low enough to ensure the peptide binds to the column upon injection.
-
Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[2][4]
2. HPLC System and Parameters
The following parameters provide a starting point for method development and can be optimized based on the specific characteristics of the peptide.
Table 1: HPLC Instrumentation and Consumables
| Parameter | Specification | Rationale |
| HPLC System | Preparative HPLC System with Gradient Pump and UV Detector | Required for high-throughput purification and accurate detection. |
| Column | C18 Reversed-Phase, 5-10 µm particle size, 100-300 Å pore size | C18 provides the necessary hydrophobicity for peptide retention. Larger pore sizes (300 Å) are recommended for peptides to ensure good interaction.[3] |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water | TFA is an ion-pairing agent that improves peak shape and resolution for peptides.[2][3] |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) | ACN is the organic modifier used to elute the peptide from the hydrophobic stationary phase.[2] |
| Detection | UV at 220 nm and 280 nm | The peptide backbone absorbs strongly around 220 nm.[3] Aromatic residues (if present) absorb at 280 nm. |
Table 2: Recommended Chromatographic Conditions
| Parameter | Setting | Optimization Notes |
| Column Temperature | 30-40 °C | Elevated temperatures can improve peak shape and reduce mobile phase viscosity.[3] |
| Flow Rate | Dependent on column diameter (e.g., 20 mL/min for a 21.2 mm ID column) | Should be scaled appropriately for the preparative column dimensions. |
| Injection Volume | Variable | Depends on sample concentration and column loading capacity. Avoid overloading. |
| Gradient Profile | Linear gradient of 5% to 65% Mobile Phase B over 40 minutes | The gradient slope is the most critical parameter for optimizing resolution. A shallower gradient can improve the separation of closely eluting impurities.[4] |
3. Purification and Post-Processing Workflow
The overall process from crude product to purified peptide follows a systematic workflow.
Caption: Experimental workflow for the HPLC purification of this compound peptides.
Protocol Steps:
-
System Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 5-10 column volumes or until a stable baseline is achieved at the detector.[3]
-
Injection: Inject the prepared, filtered sample onto the column.
-
Gradient Elution: Initiate the linear gradient run. The Z-protected peptide will elute at a moderate to high acetonitrile concentration due to its hydrophobicity.
-
Fraction Collection: Collect fractions corresponding to the main peak detected by the UV monitor.[2]
-
Fraction Analysis: Analyze the purity of each collected fraction using analytical RP-HPLC and confirm the identity and molecular weight using Mass Spectrometry (MS).[2]
-
Pooling: Pool the fractions that meet the desired purity level (e.g., >95%).
-
Lyophilization: Freeze-dry the pooled fractions to remove the mobile phase solvents and obtain the final purified peptide as a stable, lyophilized powder.[2]
Expected Results and Data
The described RP-HPLC method is expected to yield a highly purified peptide product. The efficiency of the purification can be quantified by comparing the purity before and after the process.
Table 3: Representative Purification Data for a Model this compound Peptide
| Parameter | Value | Method of Determination |
| Crude Peptide Purity | 55-70% | Analytical RP-HPLC |
| Purified Peptide Yield | 15-30% | Gravimetric analysis after lyophilization |
| Final Peptide Purity | >98% | Analytical RP-HPLC |
| Identity Confirmation | Expected Mass Observed | Mass Spectrometry (ESI-MS) |
Troubleshooting
Table 4: Common Issues and Solutions in Peptide Purification
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Resolution | Gradient is too steep. | Decrease the gradient slope (e.g., 0.5% B/min instead of 1% B/min). A shallower gradient improves separation.[4] |
| Broad Peaks | Column overload; sample aggregation; poor sample solubility. | Reduce the amount of sample injected.[2] Ensure the peptide is fully dissolved and consider injecting a more dilute sample.[2] |
| Low Recovery | Peptide precipitation on the column; irreversible binding. | Ensure the initial mobile phase conditions are sufficient to maintain peptide solubility.[4] Check for precipitation in the sample solution. |
| Split Peaks | Column degradation or contamination. | Wash the column with a strong solvent or replace the column if performance does not improve. |
Logical Relationship: Role in Peptide Design
Incorporating D-amino acids like D-Dap is a strategy to enhance peptide stability. The β-amino group of Dap can also be used to create branched or cyclic peptides or to introduce a positive charge, which is relevant for applications like antimicrobial peptides that target bacterial membranes.
Caption: Mechanism of action for a Dap-containing antimicrobial peptide.
This application note provides a robust and detailed framework for the RP-HPLC purification of synthetic peptides containing this compound. By carefully preparing the sample and optimizing the chromatographic conditions, particularly the elution gradient, researchers can achieve high levels of purity and recovery. The protocols and troubleshooting guide presented here serve as a valuable resource for scientists and professionals in peptide chemistry and drug development, ensuring the quality and reliability of their synthetic peptides for subsequent research and application.
References
Application Notes: Mass Spectrometry Analysis of Peptides Containing N-α-Benzyloxycarbonyl-D-2,3-diaminopropionic acid (Z-D-Dap-OH)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy for enhancing therapeutic properties such as proteolytic stability and biological activity.[1] N-α-benzyloxycarbonyl-D-2,3-diaminopropionic acid (Z-D-Dap-OH) is a unique building block used in peptide synthesis. The D-configuration offers resistance to enzymatic degradation, while the benzyloxycarbonyl (Z) group provides robust protection of the α-amino group during synthesis.[1][2] The side-chain of diaminopropionic acid (Dap) features a primary amine, which can introduce a positive charge at physiological pH or serve as a strategic point for molecular modifications like cyclization or conjugation.[3]
Accurate characterization of peptides incorporating this compound by mass spectrometry is crucial to confirm their identity, purity, and structural integrity. These notes provide detailed protocols and data interpretation guidelines for the analysis of such peptides using liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS).
Data Presentation: Physicochemical and Mass Spectrometric Properties
The successful analysis of a modified peptide begins with a clear understanding of its theoretical properties. The following tables summarize calculated values for a hypothetical model peptide, Ac-Gly-Ala-(Z-D-Dap)-Val-NH₂ , to guide experimental setup and data interpretation.
Table 1: Calculated Physicochemical Properties of Model Peptide
| Property | Value | Method of Determination |
| Peptide Sequence | Ac-Gly-Ala-(Z-D-Dap)-Val-NH₂ | - |
| Molecular Formula | C₂₄H₃₆N₆O₇ | Elemental Composition |
| Monoisotopic Mass | 520.2646 g/mol | Mass Spectrometry Calculation |
| Average Mass | 520.58 g/mol | Mass Spectrometry Calculation |
| Charge at pH 7 | +1 | pKa Prediction |
Table 2: Expected Molecular Ions in ESI-MS
Electrospray Ionization (ESI) is a soft ionization technique that typically produces multiply charged ions for peptides.[4] The expected mass-to-charge ratios (m/z) for the model peptide are presented below.
| Ion | Calculated m/z |
| [M+H]⁺ | 521.2719 |
| [M+2H]²⁺ | 261.1396 |
| [M+Na]⁺ | 543.2538 |
Table 3: Calculated m/z of Key Fragment Ions (MS/MS)
Tandem mass spectrometry (MS/MS) confirms the peptide sequence by analyzing its fragmentation pattern.[5] The most common fragments are b- and y-ions, which result from cleavage of the peptide backbone.[6]
| Fragment Ion | Sequence | Calculated m/z (Singly Charged) |
| b₁ | Ac-Gly | 102.0550 |
| b₂ | Ac-Gly-Ala | 173.0921 |
| b₃ | Ac-Gly-Ala-(Z-D-Dap) | 413.1932 |
| y₁ | Val-NH₂ | 117.0917 |
| y₂ | (Z-D-Dap)-Val-NH₂ | 357.1928 |
| y₃ | Ala-(Z-D-Dap)-Val-NH₂ | 428.2299 |
Visualizations: Workflows and Mechanisms
Caption: General workflow for the analysis of peptides containing this compound.
Caption: Peptide backbone cleavage sites generating b- (blue) and y- (red) ions.
Caption: Mechanism of action for antimicrobial peptides with positively charged Dap residues.[3]
Experimental Protocols
Protocol 1: Sample Preparation for Mass Spectrometry
This protocol outlines the general steps for preparing a purified peptide sample for LC-MS analysis. All reagents should be of HPLC or mass spectrometry grade.[7]
Materials:
-
Purified, lyophilized this compound containing peptide
-
Water with 0.1% formic acid (Solvent A)
-
Acetonitrile with 0.1% formic acid (Solvent B)
-
Low-protein-binding microcentrifuge tubes
-
Pipettors and tips
Procedure:
-
Peptide Solubilization: Dissolve the lyophilized peptide in Solvent A to create a stock solution of approximately 1 mg/mL. Vortex briefly to ensure complete dissolution.
-
Working Solution: Prepare a working solution by diluting the stock solution with Solvent A to a final concentration of 1-10 pmol/µL. The optimal concentration may vary depending on instrument sensitivity.
-
Sample Cleanup (Optional): If the sample is suspected to contain interfering substances like salts or detergents, perform a desalting step using a C18 ZipTip or equivalent solid-phase extraction method.[7] Elute the peptide using a solution of 50-70% Solvent B.
-
Transfer: Transfer the final working solution to an autosampler vial for injection into the LC-MS system.
Protocol 2: LC-MS Analysis for Intact Mass Determination
This protocol uses reverse-phase high-performance liquid chromatography (RP-HPLC) coupled to an electrospray ionization mass spectrometer (ESI-MS) to determine the purity and intact mass of the peptide.
Instrumentation and Parameters:
-
LC System: High-performance liquid chromatography system.
-
Mass Spectrometer: ESI-Time-of-Flight (TOF) or Orbitrap mass spectrometer for high-resolution mass measurement.[4]
-
Column: C18 analytical column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Ionization Mode: Positive ESI.[4]
-
MS1 Scan Range: 100-2000 m/z.
Procedure:
-
Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B for at least 10 column volumes.
-
Injection: Inject 1-5 µL of the prepared peptide sample.
-
Chromatographic Separation: Separate the peptide using a linear gradient. A typical gradient for a 15-minute run is as follows:
-
0-2 min: 5% Solvent B
-
2-10 min: 5% to 60% Solvent B
-
10-12 min: 60% to 95% Solvent B
-
12-15 min: 95% Solvent B
-
-
Mass Spectrometry Data Acquisition: Acquire mass spectra in full scan mode (MS1) throughout the chromatographic run.
-
Data Analysis:
-
Extract the ion chromatogram for the expected m/z values of the peptide.
-
Deconvolute the mass spectrum corresponding to the main chromatographic peak to determine the monoisotopic mass of the intact peptide.
-
Compare the experimental mass with the theoretical mass. A mass accuracy of <5 ppm is expected with high-resolution instruments.
-
Protocol 3: Tandem MS (MS/MS) for Sequence Confirmation
This protocol uses collision-induced dissociation (CID) to fragment the peptide for sequence verification.
Procedure:
-
Method Setup: Set up a data-dependent acquisition (DDA) method. The instrument will perform a full MS1 scan, followed by MS/MS scans on the most intense precursor ions detected in the MS1 scan.
-
Precursor Selection: Program the instrument to select the [M+H]⁺ and/or [M+2H]²⁺ ions of the target peptide for fragmentation.
-
Fragmentation: Isolate the selected precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., nitrogen or argon). The collision energy should be optimized for the specific peptide to achieve a rich fragmentation spectrum.
-
MS/MS Data Acquisition: Acquire the fragmentation spectra (MS2 scans).
-
Data Analysis and Interpretation:
-
Analyze the MS/MS spectrum to identify the series of b- and y-ions.[6]
-
The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue.
-
Confirm the presence and position of the this compound residue by identifying the mass shift of 240.1005 Da (the residue mass of Z-D-Dap) between adjacent fragment ions (e.g., between b₂ and b₃ or y₂ and y₃ in the model peptide).
-
Use sequencing software or manual interpretation to match the experimental fragment ions to the theoretical fragmentation pattern of the expected sequence.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mascot help: Peptide fragmentation [matrixscience.com]
- 7. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to avoid racemization when using Z-D-Dap-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the use of Z-D-Dap-OH (N-α-benzyloxycarbonyl-D-α,β-diaminopropionic acid) in peptide synthesis, with a primary focus on preventing racemization.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern when using this compound?
A1: Racemization is the conversion of a stereochemically pure substance (in this case, the D-enantiomer of Z-Dap-OH) into a mixture containing both D- and L-enantiomers. In peptide synthesis, the activation of the carboxyl group of an amino acid makes the α-proton acidic and susceptible to removal by a base. This leads to the formation of a planar, achiral intermediate, which upon reprotonation can yield either the original D-isomer or the undesired L-isomer. The incorporation of the incorrect enantiomer can dramatically alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.
Q2: What is the primary mechanism of racemization for this compound during peptide coupling?
A2: The most common mechanism for racemization of N-protected amino acids during peptide coupling is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate. The activated carboxyl group of this compound can cyclize, and the resulting oxazolone has a highly acidic proton at the chiral α-carbon. In the presence of a base, this proton is readily abstracted, leading to a loss of stereochemical integrity.
Q3: How does the side chain of this compound influence racemization?
A3: The β-amino group on the side chain of diaminopropionic acid is a critical factor to consider. If left unprotected, this primary amine can act as an internal base, potentially accelerating racemization of the α-carbon. Furthermore, it can lead to undesirable side reactions, such as branching of the peptide chain. Therefore, it is crucial to use a this compound derivative with a suitably protected side-chain amino group. Common protecting groups for the side chain of Dap include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc).[1]
Troubleshooting Guide: Minimizing Racemization
This guide provides strategies to mitigate racemization when coupling this compound.
Issue: Detection of L-Dap diastereomer in the final peptide.
This indicates that racemization has occurred during the coupling step of this compound. The following factors should be investigated:
1. Choice of Coupling Reagent:
The selection of the coupling reagent is paramount in controlling racemization.
-
Recommendation: Opt for coupling reagents known for low racemization. Phosphonium salts (e.g., PyBOP, DEPBT) and uronium/aminium salts (e.g., HBTU, HATU) used in conjunction with additives are generally superior to carbodiimides alone in suppressing racemization.[2][3] DEPBT has been noted for its effectiveness in minimizing racemization for sensitive amino acids.[2][4]
2. Use of Additives:
-
Recommendation: When using carbodiimide reagents such as DCC (dicyclohexylcarbodiimide) or DIC (diisopropylcarbodiimide), the use of additives is mandatory to suppress racemization.[4][5] Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) react with the highly reactive O-acylisourea intermediate to form a more stable active ester that is less prone to racemization.[4] HOAt is often considered more effective than HOBt.[4]
3. Reaction Temperature:
-
Recommendation: Perform coupling reactions at low temperatures. Lowering the temperature (e.g., to 0 °C) significantly reduces the rate of racemization.[3][4]
4. Base Selection and Stoichiometry:
-
Recommendation: The choice and amount of base can influence the extent of racemization. For amino acids prone to racemization, a weaker, more sterically hindered base like collidine may be preferable to a stronger, less hindered base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[2] Use the minimum necessary amount of base.
5. Pre-activation Time:
-
Recommendation: Minimize the pre-activation time of the this compound. Prolonged exposure of the activated amino acid to the reaction conditions before the addition of the amine component increases the opportunity for racemization to occur.[3]
Data Presentation
Table 1: Qualitative Comparison of Common Coupling Reagents for this compound Coupling
| Coupling Reagent Class | Examples | Racemization Risk | Key Considerations |
| Carbodiimides | DCC, DIC, EDC | High (without additives) | Mandatory use of additives like HOBt, HOAt, or OxymaPure is required to suppress racemization.[3][4] |
| Phosphonium Salts | BOP, PyBOP, PyAOP, DEPBT | Low to Moderate | Generally a safer choice to avoid certain side reactions. DEPBT is reported to be highly effective at suppressing racemization.[2][3][4] |
| Uronium/Aminium Salts | HBTU, HATU, HCTU, TBTU | Low to Moderate | Very efficient coupling reagents. Risk of guanidinylation of the N-terminal amine if used in excess.[3] |
Experimental Protocols
The following are detailed methodologies for key experiments, adapted for the use of Z-D-Dap(side-chain protection)-OH based on established protocols for other racemization-prone amino acids.
Protocol 1: Carbodiimide-Mediated Coupling using DIC with HOAt
This protocol is designed to minimize racemization by using an additive and controlling the temperature.
Materials:
-
Z-D-Dap(side-chain protected)-OH (1.0 equivalent)
-
N-terminally deprotected peptide-resin or amine component (1.0 equivalent)
-
Diisopropylcarbodiimide (DIC) (1.1 equivalents)
-
1-Hydroxy-7-azabenzotriazole (HOAt) (1.1 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) (if starting from a salt)
Procedure:
-
Resin/Amine Preparation: Swell the peptide-resin in DMF. If using a free amine in solution that is stored as a salt, dissolve it in DMF and add 1 equivalent of DIPEA to neutralize it.
-
Pre-activation: In a separate reaction vessel, dissolve Z-D-Dap(side-chain protected)-OH (1.0 eq.) and HOAt (1.1 eq.) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIC (1.1 eq.) to the cooled solution and stir for 5-10 minutes.
-
Coupling: Add the pre-activated solution to the vessel containing the peptide-resin or amine component.
-
Allow the reaction to proceed at 0 °C for 2 hours, then let it warm to room temperature and continue to react for an additional 2-4 hours, or until completion as monitored by a colorimetric test (e.g., Kaiser test for solid phase) or chromatography (e.g., TLC, LC-MS for solution phase).
-
Washing (for SPPS): Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Protocol 2: Coupling using DEPBT
This protocol utilizes a phosphonium-based reagent known for low racemization.
Materials:
-
Z-D-Dap(side-chain protected)-OH (1.0 equivalent)
-
N-terminally deprotected peptide-resin or amine component (1.0 equivalent)
-
3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) (1.1 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
Procedure:
-
Resin/Amine Preparation: Swell the peptide-resin in DMF or dissolve the amine component in DMF.
-
Coupling Solution Preparation: In a separate vessel, dissolve Z-D-Dap(side-chain protected)-OH (1.0 eq.), the amine component (if in solution), and DEPBT (1.1 eq.) in anhydrous DMF.
-
Add DIPEA (2.0 eq.) to the reaction mixture.
-
Coupling: Stir the reaction mixture at room temperature for 2-6 hours, or until completion is confirmed.
-
Washing/Work-up: If on solid phase, wash the resin with DMF. For solution phase, perform a standard aqueous work-up to remove byproducts.
Mandatory Visualization
Caption: Mechanism of racemization of this compound via oxazolone formation.
Caption: Troubleshooting workflow for minimizing racemization of this compound.
References
Technical Support Center: Z-D-Dap-OH in Solid-Phase Peptide Synthesis (SPPS)
Welcome to the technical support center for the use of Z-D-Dap-OH in Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered when incorporating this unique amino acid into peptide sequences.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in SPPS?
This compound is a derivative of the non-proteinogenic amino acid D-2,3-diaminopropionic acid (D-Dap). The 'Z' refers to the benzyloxycarbonyl (also known as Cbz) protecting group on the α-amino group. The "-OH" indicates the free carboxylic acid. The key feature of D-Dap is the presence of a primary amine on its β-carbon side chain. This side-chain amine serves as a valuable chemical handle for various peptide modifications, including lipidation, PEGylation, cyclization, and the attachment of other moieties like fluorescent labels or cytotoxic drugs.[1][2]
Q2: What are the main side reactions to consider when using this compound with an unprotected β-amino group?
When using this compound with a free β-amino group, two primary side reactions are of concern:
-
Side-Chain Acylation: The nucleophilic β-amino group can be acylated by the activated carboxylic acid of the subsequent amino acid being coupled, leading to the formation of a branched peptide.[3]
-
Intramolecular Cyclization (β-Lactam Formation): The β-amino group can potentially attack the activated carboxyl group of the same this compound molecule, leading to the formation of a four-membered β-lactam ring. While less common than δ- or γ-lactam formation from longer-chain amino acids like ornithine, the possibility exists, especially during the activation step.[4]
Q3: Is an orthogonal protection strategy necessary for the β-amino group of this compound?
Yes, for most applications, an orthogonal protection strategy for the β-amino group is highly recommended to prevent the side reactions mentioned above.[5][6] An orthogonal protecting group is one that can be removed under conditions that do not affect the α-amino protecting group (in this case, the Z-group) or other side-chain protecting groups.[5][7]
A common strategy involves protecting the β-amino group with a base-labile group like Fmoc (9-fluorenylmethyloxycarbonyl) or an acid-labile group like Boc (tert-butyloxycarbonyl), depending on the overall synthetic scheme. The Z-group is stable to the basic conditions used for Fmoc removal and the moderate acidic conditions for Boc removal, making it an excellent choice for such orthogonal strategies.
Troubleshooting Guides
Problem 1: Low coupling efficiency of the amino acid following the this compound residue.
Possible Cause: Side-chain acylation of the unprotected β-amino group of this compound is consuming the activated amino acid, reducing the amount available for coupling to the α-amino group of the growing peptide chain.
Solution:
-
Protect the β-amino group: The most effective solution is to use a derivative of this compound where the β-amino group is protected with an orthogonal protecting group (e.g., Z-D-Dap(Fmoc)-OH or Z-D-Dap(Boc)-OH). This will prevent any reaction at the side chain.
-
Use a large excess of the incoming amino acid: If using unprotected this compound is unavoidable, increasing the equivalents of the activated amino acid and coupling reagents (e.g., 3-5 equivalents) can help drive the desired reaction to completion.
-
Optimize coupling conditions: Use a highly efficient coupling reagent known to perform well in hindered couplings, such as HATU or HCTU, to accelerate the desired peptide bond formation.[6]
Problem 2: Presence of unexpected byproducts with a mass corresponding to the peptide minus a small molecule (e.g., -18 Da).
Possible Cause: Intramolecular cyclization of the this compound residue to form a β-lactam, followed by potential degradation pathways.
Solution:
-
Protect the β-amino group: As with side-chain acylation, protecting the β-amino group is the most robust solution.
-
Minimize pre-activation time: Reduce the time the this compound is in its activated state before being added to the resin-bound peptide. A shorter pre-activation time minimizes the opportunity for intramolecular reactions.
-
Control reaction temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to slow down the rate of the intramolecular cyclization side reaction.
Data Presentation
The choice of protecting group for the β-amino group of Dap is critical and depends on the overall synthetic strategy. The following table summarizes the stability of common protecting groups.
| Protecting Group | Abbreviation | Cleavage Conditions | Stability | Orthogonal to Z-group? |
| Benzyloxycarbonyl | Z or Cbz | Catalytic hydrogenolysis (e.g., H₂/Pd), strong acids (e.g., HBr/AcOH) | Stable to mild acid and base | No |
| tert-Butoxycarbonyl | Boc | Moderate to strong acids (e.g., TFA) | Stable to base and hydrogenolysis | Yes |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., 20% piperidine in DMF) | Stable to acid and hydrogenolysis | Yes |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst and scavenger | Stable to acid and base | Yes |
Experimental Protocols
Protocol 1: Coupling of Z-D-Dap(Fmoc)-OH in SPPS
This protocol assumes a standard Fmoc-based SPPS workflow and the use of Z-D-Dap(Fmoc)-OH to introduce the Dap residue.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to remove the N-terminal Fmoc group of the preceding amino acid.
-
Washing: Wash the resin thoroughly with DMF (5x), dichloromethane (DCM) (3x), and DMF (3x).
-
Coupling:
-
In a separate vessel, dissolve Z-D-Dap(Fmoc)-OH (2-3 equivalents), a coupling reagent such as HATU (1.95 equivalents), and a base like diisopropylethylamine (DIPEA) (4 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test to ensure the coupling reaction is complete (a negative result indicates completion).[6]
-
Washing: Wash the resin with DMF (5x) and DCM (3x). The peptide is now ready for the next coupling cycle.
Protocol 2: Selective On-Resin Deprotection of the Dap Side Chain
This protocol describes the removal of the Fmoc group from the Dap side chain to allow for further modification.
-
Peptide Synthesis: Complete the synthesis of the linear peptide sequence.
-
Fmoc Deprotection of Side Chain: Treat the peptide-resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes.
-
Washing: Thoroughly wash the resin with DMF (7x) to remove all traces of piperidine and the dibenzofulvene byproduct.
-
Side-Chain Modification: The resin-bound peptide now has a free β-amino group on the Dap residue, which is ready for conjugation, cyclization, or other modifications.
Protocol 3: Cleavage of a Z-Protected Peptide from the Resin
The Z-group is stable to trifluoroacetic acid (TFA), which is commonly used for cleavage in Fmoc-SPPS. Therefore, a different cleavage strategy is required if removal of the Z-group is desired.
Method A: Catalytic Hydrogenolysis (on specific resins)
This method is suitable for peptides on resins that are compatible with hydrogenolysis conditions (e.g., PAM resin).
-
Resin Preparation: Wash the dried peptide-resin with a suitable solvent like methanol or DMF.
-
Hydrogenolysis: Suspend the resin in the chosen solvent and add a palladium catalyst (e.g., 10% Pd/C).
-
Reaction: Stir the suspension under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) until the reaction is complete (monitor by LC-MS).
-
Work-up: Filter the reaction mixture to remove the catalyst and then proceed with the standard cleavage of the peptide from the resin if it was not cleaved during hydrogenolysis.
Method B: Strong Acid Cleavage
Strong acids like liquid hydrogen fluoride (HF) or HBr in acetic acid can cleave the Z-group simultaneously with the peptide from the resin. Caution: These reagents are extremely corrosive and toxic and require specialized equipment and handling procedures.
-
Resin Preparation: Dry the peptide-resin thoroughly under vacuum.
-
Cleavage: In a specialized apparatus, treat the resin with a cleavage cocktail such as HF:anisole (9:1) at 0 °C for 1 hour.
-
Work-up: Evaporate the strong acid and precipitate the peptide in cold diethyl ether.
Visualizations
Caption: General SPPS workflow for incorporating Z-D-Dap(Fmoc)-OH.
Caption: Key side reactions with unprotected this compound and the primary prevention strategy.
Caption: Orthogonal deprotection strategy for Z-D-Dap(Fmoc)-OH.
References
Technical Support Center: Z-D-Dap-OH in Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with Z-D-Dap-OH (N-α-benzyloxycarbonyl-D-diaminopropionic acid) during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to aggregation?
This compound is a protected, non-proteinogenic amino acid used in peptide synthesis. The Z (benzyloxycarbonyl) group protects the alpha-amino group. Like other amino acids, especially those with the potential for hydrogen bonding or within hydrophobic sequences, peptides containing this compound can be prone to aggregation. This is primarily due to the formation of intermolecular hydrogen bonds between peptide chains, leading to the formation of secondary structures like β-sheets. This self-association can render the growing peptide chain insoluble and inaccessible for subsequent coupling and deprotection steps.
Q2: What are the common signs of this compound aggregation during solid-phase peptide synthesis (SPPS)?
Common indicators of on-resin aggregation include:
-
Poor resin swelling: The peptide-resin may not swell adequately in the synthesis solvents, appearing shrunken.[1]
-
Slow or incomplete coupling reactions: Aggregation can physically block the N-terminus of the growing peptide chain, hindering the approach of the incoming activated amino acid.[1] This often results in a positive Kaiser test after coupling.
-
Incomplete Fmoc deprotection: Similar to coupling, aggregation can prevent the deprotection reagent (e.g., piperidine) from accessing the Fmoc group.[1]
-
Formation of a gel-like consistency: In severe cases, the resin and solvent mixture can become viscous or form a gel.[1]
-
Low yield of the target peptide: The culmination of incomplete reactions leads to a lower yield of the desired full-length peptide and an increase in deletion sequences.
Q3: Can the choice of solvent impact this compound aggregation?
Yes, the choice of solvent is critical. While N,N-Dimethylformamide (DMF) is a common solvent for peptide synthesis, other solvents or solvent mixtures can be more effective at disrupting aggregation. N-methylpyrrolidone (NMP) is often considered superior to DMF for solvating growing peptide chains and can improve coupling yields.[2][3] For particularly difficult sequences, mixtures containing Dimethyl sulfoxide (DMSO) can be employed to further disrupt secondary structures.[4]
Q4: What are "chaotropic agents" and can they help with this compound aggregation?
Chaotropic agents are salts that can disrupt the structure of water and reduce the stability of hydrogen bonds. In the context of peptide synthesis, adding chaotropic salts like lithium chloride (LiCl) to the coupling mixture can help to break up the intermolecular hydrogen bonds that cause peptide aggregation.[1]
Q5: How do pseudoproline dipeptides work to reduce aggregation?
Pseudoproline dipeptides are derivatives of serine or threonine that are introduced into a peptide sequence to disrupt the formation of secondary structures. They introduce a "kink" in the peptide backbone, which hinders the alignment of peptide chains and subsequent aggregation. The native serine or threonine residue is regenerated during the final cleavage from the resin.
Troubleshooting Guides
Issue 1: Low Coupling Efficiency with this compound
Symptoms:
-
Positive Kaiser test after coupling.
-
Presence of deletion sequences (n-1) in the final product upon analysis by mass spectrometry.
-
Low overall yield.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Peptide Aggregation | 1. Switch Solvent: Change the primary solvent from DMF to NMP or a mixture of NMP/DMSO.[2][4] 2. Add Chaotropic Agents: Introduce a wash step with a solution of LiCl in DMF before the coupling step. 3. Elevate Temperature: Perform the coupling at a higher temperature (e.g., 50-60°C) to disrupt secondary structures. Use with caution for sensitive residues.[1] 4. Sonication: Gently sonicate the reaction vessel to mechanically break up aggregates.[1] |
| Steric Hindrance | 1. Use a More Potent Coupling Reagent: Switch from standard carbodiimide reagents (like DIC) to a more potent uronium/aminium salt-based reagent such as HATU or HBTU.[4][5] 2. Increase Reaction Time: Extend the coupling reaction time and monitor for completion.[6] |
| Poor Solubility of this compound | 1. Pre-dissolve Thoroughly: Ensure this compound is fully dissolved in the solvent before adding it to the resin. Sonication can aid in dissolution.[1] |
Issue 2: Poor Resin Swelling and Clumping
Symptoms:
-
Visible shrinking of the resin bed.
-
Difficulty in mixing or agitating the resin.
-
Slow solvent flow through the reaction vessel.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Severe On-Resin Aggregation | 1. Use a "Magic Mixture": For extremely difficult cases, a solvent system known as the "magic mixture" (e.g., DMF/DCM/NMP 1:1:1) can be employed. 2. Incorporate Pseudoproline Dipeptides: Re-synthesize the peptide and strategically insert pseudoproline dipeptides to break up secondary structures.[1] 3. Use a Low-Loading Resin: Synthesize the peptide on a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g) to increase the distance between peptide chains. |
| Inappropriate Solvent for Resin Type | 1. Ensure Resin Compatibility: Confirm that the chosen solvent system is compatible with the resin being used (e.g., polystyrene, TentaGel). |
Data Presentation
Table 1: Qualitative Comparison of Solvents for Mitigating Aggregation
| Solvent / Solvent System | Relative Effectiveness in Disrupting Aggregation | Key Considerations |
| DMF | Standard | May not be sufficient for aggregation-prone sequences.[2] |
| NMP | High | Generally superior to DMF for solvating peptide chains.[2][3] |
| DMF/DMSO Mixtures | High | DMSO is a strong hydrogen bond disrupter.[4] |
| "Magic Mixture" | Very High | Used for severe aggregation; may require elevated temperatures.[1] |
Table 2: Comparison of Common Coupling Reagents for Difficult Couplings
| Coupling Reagent | Class | Relative Speed | Risk of Side Reactions (e.g., Racemization) | Key Advantages for Difficult Couplings |
| DIC/HOBt | Carbodiimide | Moderate | Moderate | Cost-effective and widely used.[5] |
| HBTU | Uronium/Aminium | Fast | Low (with HOBt) | Highly efficient for standard and somewhat difficult couplings.[7] |
| HATU | Uronium/Aminium | Very Fast | Low | Very effective for sterically hindered and aggregation-prone couplings.[5][7] |
| PyBOP | Phosphonium | High | Low | Good for hindered couplings; byproducts are generally not problematic.[4] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU in SPPS
This protocol is recommended for coupling this compound, especially when aggregation is anticipated.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (3 equivalents relative to resin loading)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
NMP (peptide synthesis grade)
Procedure:
-
Resin Swelling and Deprotection: Swell the resin in NMP for at least 30 minutes. Perform N-terminal Fmoc deprotection using 20% piperidine in NMP.
-
Washing: Wash the resin thoroughly with NMP (5-7 times) to remove piperidine.
-
Kaiser Test: Perform a Kaiser test to confirm the presence of a free primary amine (a positive result will be a blue color).
-
Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound and HATU in NMP. Add DIPEA and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Incubation: Agitate the reaction mixture at room temperature for 1-2 hours. For difficult couplings, the reaction time can be extended, or the temperature may be increased.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates complete coupling.
-
Washing: Once the reaction is complete, wash the resin thoroughly with NMP to remove excess reagents and byproducts.
Protocol 2: Deprotection of the N-terminal Z-group
The benzyloxycarbonyl (Z) group is typically removed by catalytic hydrogenation.
Materials:
-
Z-protected peptide
-
Solvent (e.g., methanol, ethanol, or acetic acid)
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrogen source (e.g., hydrogen gas cylinder or balloon)
Procedure:
-
Dissolution: Dissolve the Z-protected peptide in a suitable solvent.
-
Catalyst Addition: Add the Pd/C catalyst to the solution.
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere.
-
Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentration: Evaporate the solvent to obtain the deprotected peptide.
Visualizations
Caption: Troubleshooting workflow for this compound aggregation.
Caption: Experimental workflow for a single coupling cycle in SPPS.
References
Technical Support Center: Optimizing Z-D-Dap-OH Deprotection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the deprotection of Z-D-Dap-OH (N-α-benzyloxycarbonyl-D-2,3-diaminopropionic acid). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your experimental success and yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for deprotecting this compound?
The two primary methods for removing the benzyloxycarbonyl (Z or Cbz) protecting group are catalytic hydrogenation and acidolysis.[1] Catalytic hydrogenation is a mild and widely used method that involves reacting the Z-protected amino acid with a hydrogen source in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[1] An alternative, known as catalytic transfer hydrogenation, utilizes a hydrogen donor like ammonium formate instead of hydrogen gas.[1] Acidolysis employs strong acids such as hydrogen bromide (HBr) in acetic acid (AcOH) or trifluoroacetic acid (TFA) to cleave the Z group.[1]
Q2: How can I monitor the progress of the deprotection reaction?
Reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
TLC: The deprotected product, D-Dap-OH, will have a different retention factor (Rf) compared to the starting material. The free primary amine of the product can be visualized using a ninhydrin stain.[1]
-
LC-MS: This technique provides a more precise assessment, showing the disappearance of the starting material's mass peak and the appearance of the product's mass peak, while also helping to identify any side products.[1]
Q3: Is it necessary to protect the side-chain amino group of Dap during synthesis?
Yes, it is highly recommended to protect the β-amino group of diaminopropionic acid to prevent side reactions. An unprotected side-chain amine is nucleophilic and can react with activated amino acids during coupling steps, leading to the formation of branched peptides.
Q4: What is a potential side reaction specific to diaminopropionic acid derivatives?
Intramolecular cyclization to form a lactam involving the side-chain amino group can be a concern, particularly under basic conditions. While Z-deprotection via catalytic hydrogenation is generally performed under neutral or slightly acidic conditions, it is a factor to consider during the overall synthetic strategy.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Incomplete or Slow Reaction (Catalytic Hydrogenation) | 1. Catalyst Poisoning: The free amino groups of the product can coordinate to the palladium catalyst, reducing its activity. 2. Insufficient Catalyst: The amount of catalyst may be too low for the reaction scale. 3. Poor Hydrogen Access: Inadequate mixing or insufficient hydrogen pressure. 4. Inactive Catalyst: The Pd/C may be old or of poor quality. | 1. Acidify the Medium: Add a small amount of acetic acid to the solvent (e.g., methanol) to protonate the free amines and prevent them from poisoning the catalyst. 2. Increase Catalyst Loading: For substrates prone to causing catalyst deactivation, increasing the catalyst loading (e.g., from 10 mol% to 20-50 mol%) can help drive the reaction to completion.[1] 3. Ensure Proper Agitation & H₂ Supply: Use vigorous stirring and ensure a positive pressure of hydrogen gas (a balloon is common for lab-scale reactions).[1] For transfer hydrogenation, use fresh ammonium formate in sufficient excess.[1] 4. Use High-Quality Catalyst: Employ fresh, high-quality Pd/C. Pearlman's catalyst (Pd(OH)₂/C) can be more effective and less prone to poisoning.[1] |
| Formation of Multiple Products (Acidolysis) | 1. Harsh Reaction Conditions: Strong acids like HBr in acetic acid can be aggressive and lead to undesired side reactions. 2. Reactive Intermediates: Cationic species generated during deprotection can lead to side-chain alkylation or other modifications. | 1. Use Scavengers: Additives like anisole or thioanisole can trap reactive carbocations, preventing modification of the desired product. 2. Switch to Milder Acidic Conditions: Consider using 4M HCl in a non-polar solvent like dioxane, which can be less harsh than HBr/AcOH.[1] 3. Control Temperature: Perform the deprotection at a lower temperature (e.g., 0 °C) to minimize the rate of side reactions.[1] |
| Difficulty Filtering the Catalyst | 1. Fine Catalyst Particles: The Pd/C catalyst consists of very fine particles that can pass through standard filter paper. | 1. Use a Filtration Aid: Filter the reaction mixture through a pad of Celite® to effectively remove the fine catalyst particles. |
Data Presentation: Comparison of Deprotection Conditions
The selection of the deprotection method can significantly impact the yield and purity of the final product. Below is a summary of common conditions.
| Method | Reagents & Catalyst | Solvent | Temp. | Typical Yield | Notes |
| Catalytic Hydrogenation | H₂ (gas), 10% Pd/C | Methanol, Ethanol | Room Temp | >90% | Mild and widely used. Yields are generally high. The reaction can be slow due to catalyst poisoning. |
| Catalytic Transfer Hydrogenation | Ammonium Formate, 10% Pd/C | Methanol | Room Temp | Virtually Quantitative | Avoids the need for H₂ gas, making it convenient. The reaction is often accompanied by gas evolution.[1] |
| Acidolysis | 33% HBr in Acetic Acid | Acetic Acid | Room Temp | Variable | Very harsh conditions; can cause side-chain alkylation and other side reactions, potentially lowering the isolated yield of the desired product.[1] |
Experimental Protocols
Protocol 1: Z-Deprotection by Catalytic Hydrogenation
This protocol is a standard and mild method for removing the Z-group, typically providing high yields.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (ACS grade)
-
Hydrogen (H₂) gas source (e.g., balloon or hydrogenation apparatus)
-
Celite® or other filtration aid
-
Round-bottom flask
-
Magnetic stir bar and stir plate
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20 mol% by weight relative to the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Atmosphere Exchange: Seal the flask, and purge the system first with an inert gas, followed by purging with hydrogen gas. Maintain a positive pressure of hydrogen using a balloon.
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude D-Dap-OH product.
Protocol 2: Z-Deprotection by Catalytic Transfer Hydrogenation
This method is a convenient alternative to using hydrogen gas.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium Formate (HCOONH₄)
-
Methanol (ACS grade)
-
Celite® or other filtration aid
-
Round-bottom flask
-
Magnetic stir bar and stir plate
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in methanol.
-
Reagent Addition: Add ammonium formate (3-5 equivalents).[1]
-
Catalyst Addition: Carefully add 10% Pd/C (10-20 mol%).[1]
-
Reaction: Stir the mixture at room temperature. The reaction is often accompanied by the evolution of gas.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up and Isolation: Follow steps 6 and 7 from Protocol 1. To remove excess ammonium formate, the product can be dissolved in an organic solvent and washed with a saturated NaCl solution.
Visualizations
References
Technical Support Center: Incomplete Z-Group (Cbz) Removal from Peptides
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the incomplete removal of the benzyloxycarbonyl (Z or Cbz) protecting group from peptides.
Troubleshooting Guides
This section provides solutions to common problems encountered during Z-group deprotection experiments.
Issue 1: Incomplete or Slow Catalytic Hydrogenolysis
Question: My Z-group deprotection via catalytic hydrogenation (e.g., H₂, Pd/C) is sluggish or does not go to completion. What are the potential causes and how can I resolve this?
Answer: Incomplete or slow catalytic hydrogenation is a frequent challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is outlined below.
-
Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers found in cysteine and methionine residues) or other impurities.[1][2][3]
-
Poor Catalyst Activity: The activity of the Pd/C catalyst can vary between batches and diminish with age.[3]
-
Insufficient Hydrogen Pressure: Atmospheric pressure of hydrogen may not be adequate for complete conversion, especially with sterically hindered substrates.[2][3]
-
Inadequate Mixing: As a heterogeneous reaction, efficient mixing is critical for the substrate to interact with the catalyst surface.[2][3]
-
Product Inhibition: The deprotected amine product can sometimes coordinate to the palladium catalyst, inhibiting its activity.[2]
-
Solution: Adding a small amount of a weak acid, like acetic acid, can protonate the product amine, reducing its coordination to the catalyst.[2]
-
-
Poor Solubility: The Z-protected peptide may have limited solubility in the reaction solvent, hindering its access to the catalyst.[5]
-
Solution: Test different solvents or solvent mixtures (e.g., methanol, ethanol, ethyl acetate, or mixtures with water). A moderate increase in temperature (e.g., to 40-60 °C) may also improve solubility.[5]
-
Issue 2: Incomplete Deprotection with Catalytic Transfer Hydrogenation
Question: I am using a hydrogen donor like ammonium formate or formic acid for transfer hydrogenation, but the reaction is incomplete. What could be the reason?
Answer: Incomplete transfer hydrogenation can often be traced back to the hydrogen donor or the catalyst.
-
Depletion of Hydrogen Donor: The amount of the hydrogen source may be insufficient for the reaction to go to completion.
-
Catalyst Inactivity: Similar to catalytic hydrogenation, the catalyst can be poisoned or simply not active enough.
-
Solution: Use a fresh catalyst or increase the catalyst loading.[5]
-
-
Sub-optimal Temperature: The reaction may be too slow at room temperature.
-
Solution: Gently heat the reaction mixture. For instance, refluxing in ethanol is sometimes used for transfer hydrogenation with ammonium formate.[5]
-
Issue 3: Incomplete Deprotection with HBr in Acetic Acid
Question: I am using HBr in acetic acid for Z-group removal, but a significant amount of starting material remains. How can I improve this?
Answer: Incomplete acidolysis is typically due to insufficient acid strength or reaction time.
-
Insufficient Acid Strength/Concentration: The reagent may not be potent enough for complete cleavage.
-
Solution: Use a higher concentration of HBr in acetic acid (e.g., 33% vs. 16%).[5]
-
-
Short Reaction Time: The reaction may not have had enough time to complete.
-
Solution: Extend the reaction time and monitor the progress by TLC or HPLC.[5]
-
-
Presence of Water: Moisture can interfere with the reaction.
-
Solution: Ensure anhydrous conditions and use fresh reagents.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for Z-group deprotection?
A1: The most prevalent methods for Z-group removal are catalytic hydrogenation, catalytic transfer hydrogenation, and acidolysis.[5] Catalytic hydrogenation is widely used due to its clean byproducts (toluene and carbon dioxide).[6] Catalytic transfer hydrogenation offers a milder and often safer alternative, avoiding the need for high-pressure hydrogen gas.[1][6] Acidic cleavage, typically with hydrogen bromide (HBr) in acetic acid, is another option, particularly when the peptide contains functional groups sensitive to reduction.[6][7]
Q2: I am observing unexpected side products during my Z-group deprotection. How can I minimize these?
A2: The nature of side reactions depends heavily on the chosen deprotection method and the functional groups present in your peptide.
-
Side Reactions in Catalytic Hydrogenolysis: Other functional groups such as alkenes, alkynes, nitro groups, or aryl halides can also be reduced.[8]
-
Solution: Transfer hydrogenolysis often provides better selectivity.[3] Alternatively, non-reductive methods like acid-catalyzed or nucleophilic cleavage should be considered.
-
-
Side Reactions in Acid-Catalyzed Cleavage (e.g., HBr/HOAc): Acetylation of the deprotected amine can occur when using acetic acid as a solvent.[3]
Q3: How do I choose the best deprotection method for my specific peptide?
A3: The choice of method depends on the functional groups present in your molecule and the desired reaction conditions.
Q4: Are there safety concerns with any of the Z-group deprotection reagents?
A4: Yes. Catalytic hydrogenation requires the safe handling of flammable hydrogen gas.[1][6] When using TMS-iodide for deprotection, a potent and potentially genotoxic alkylating agent, benzyl iodide, can be generated.[8] For late-stage pharmaceutical synthesis, it is advisable to avoid methods that produce such reactive byproducts.
Data Presentation
Comparison of Common Z-Group Deprotection Methods
| Method Category | Reagents/Conditions | Key Advantages | Potential Limitations |
| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, neutral pH, high yields, clean byproducts (toluene and CO₂).[6] | Incompatible with reducible functional groups; safety concerns with H₂ gas; potential for catalyst poisoning by sulfur.[1][6] |
| Transfer Hydrogenation | Ammonium formate, formic acid, or cyclohexene with Pd/C | Avoids the use of flammable H₂ gas, making it safer for larger-scale reactions; often rapid.[1][6] | Can also reduce other functional groups; reaction times can sometimes be longer.[6] |
| Acidic Cleavage (Strong) | HBr, Acetic Acid | Effective and relatively fast. | Harsh conditions; potential for acetylation of the product by the solvent.[3] |
| Acidic Cleavage (Mild) | AlCl₃, HFIP | Mild (room temperature); excellent functional group tolerance.[9] | HFIP is an expensive solvent. |
| Nucleophilic Cleavage | 2-Mercaptoethanol, Base | Highly selective for sensitive substrates; avoids heavy metals.[2][9] | The thiol reagent has an unpleasant odor; requires elevated temperatures.[8][10] |
Efficacy Comparison of Catalysts for Cbz Deprotection
| Catalyst System | Hydrogen Source / Reagent | Typical Conditions | Reaction Time | Yield (%) | Key Advantages & Disadvantages |
| 5-10% Pd/C | H₂ (gas, 1 atm to 3 bar) | MeOH or EtOH, Room Temp. | 4 - 72 hours | Variable, up to 95%+ | Advantages: Well-established, mild, neutral pH. Disadvantages: Can be slow, catalyst quality varies, risk of igniting when dry, may affect other reducible groups.[10] |
| 20% Pd(OH)₂/C (Pearlman's Catalyst) | H₂ (gas) | Various Solvents | 4 hours - 6 days | 57 - 66% | Advantages: Often more effective for substrates that are difficult to deprotect with Pd/C. Disadvantages: Can be slower and give lower yields in some cases.[10] |
| Pd/C (Transfer Hydrogenation) | Ammonium Formate (HCOONH₄) | i-PrOH, Microwave | ~10 minutes | High | Advantages: Avoids handling of H₂ gas, extremely rapid under microwave conditions. Disadvantages: Requires a microwave reactor.[10] |
| Nickel Boride (in situ) | NaBH₄ + NiCl₂·6H₂O | MeOH, Room Temp. | Not specified | High | Advantages: Chemoselective, unaffected by chloro, bromo, ester, and amide groups. Disadvantages: Requires in situ generation of the active reagent.[10] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis using Pd/C and H₂
This is a standard and widely used method for Z-group deprotection.[6][11]
-
Dissolution: Dissolve the Z-protected peptide (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[6]
-
Catalyst Addition: To the solution, carefully add 10% Palladium on carbon (Pd/C), typically at a loading of 5-10 mol%.[6]
-
Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen (H₂), using either a balloon for small-scale reactions or a hydrogenation apparatus for larger scales or higher pressures.[4][6] It is recommended to evacuate the flask and backfill with hydrogen gas three times to ensure an inert atmosphere.[4]
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. The catalyst can be pyrophoric, so it should be kept wet.[11]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[11]
Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
This method is a safer alternative to using hydrogen gas.[1][6]
-
Dissolution: Dissolve the Z-protected peptide (1.0 equivalent) in methanol or ethanol.[6]
-
Reagent Addition: Add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 equivalents).[6]
-
Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, filter the catalyst off through Celite®.
-
Isolation: Evaporate the filtrate to dryness. To remove excess ammonium formate, the product can be dissolved in an organic solvent and washed with a saturated NaCl solution, or purified by dialysis and lyophilization for larger peptides.
Protocol 3: Acidic Cleavage using HBr in Acetic Acid
This method is useful for substrates that are sensitive to hydrogenation.[6]
-
Dissolution: Dissolve the Z-protected compound in glacial acetic acid.[6]
-
Reagent Addition: Add a solution of hydrobromic acid in acetic acid (e.g., 33% HBr in AcOH).[6]
-
Reaction: Stir the mixture at room temperature for 2 to 16 hours.[6]
-
Isolation: The product can often be precipitated by the addition of diethyl ether and collected by filtration. Alternatively, an aqueous work-up with neutralization of the acid may be required.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. scientificupdate.com [scientificupdate.com]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Z-D-Dap-OH Coupling Reactions
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Z-D-Dap-OH (Nα-Benzyloxycarbonyl-D-2,3-diaminopropionic acid) in their peptide synthesis workflows. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate and resolve common challenges, particularly those related to byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in peptide synthesis?
This compound is a synthetic amino acid derivative. It features a D-alanine backbone where the alpha-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group.[1] The side chain contains a primary amino group, making it a valuable building block for introducing branching, cyclization, or for the attachment of various moieties like labels or linkers in peptide synthesis.[2] The D-configuration is a key stereochemical feature that can influence the biological activity and stability of the resulting peptide.[1]
Q2: What are the most common byproducts observed in this compound coupling reactions?
Byproducts in this compound coupling reactions can be broadly categorized into two groups:
-
Byproducts from Coupling Reagents: These are common to most peptide coupling reactions and include ureas (e.g., dicyclohexylurea (DCU) if DCC is used, or diisopropylurea (DIU) if DIC is used) and byproducts from phosphonium or uronium salt reagents (e.g., HOBt, HOAt).[3]
-
Peptide-Related Byproducts: These arise from side reactions involving the this compound residue or the growing peptide chain. Common examples include:
-
Lactam Formation: Intramolecular cyclization involving the side-chain amino group of the diaminopropionic acid residue.[2]
-
Racemization/Epimerization: Loss of stereochemical integrity at the alpha-carbon, potentially leading to the formation of the L-diastereomer.[3]
-
Side-Chain Acylation: The nucleophilic side-chain amino group of this compound can be acylated by another activated amino acid, leading to branched impurities if the side chain is not protected.[2][3]
-
Deletion Sequences: Incomplete coupling can lead to peptides missing the this compound residue.[2]
-
Q3: Is it necessary to protect the side-chain amino group of this compound during synthesis?
Yes, it is highly recommended to protect the β-amino group of this compound to prevent side reactions. An unprotected side-chain amine is nucleophilic and can react with activated carboxylic acids during coupling steps, leading to the formation of branched peptides.[2] An orthogonal protection strategy is often employed, where the side-chain protecting group can be removed under conditions that do not affect the Nα-Z group or other protecting groups on the peptide.[1] For example, an Fmoc group could be used to protect the side chain, as it is base-labile, while the Z-group is typically removed by hydrogenolysis.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Peptide
| Possible Cause | Suggested Solution |
| Incomplete Coupling Reaction | - Ensure all reagents are fresh, anhydrous, and of high purity. - Optimize the coupling reagent. For challenging couplings, consider more powerful reagents like HATU, HBTU, or PyBOP.[2] - Increase the equivalents of this compound and coupling reagents. - Extend the reaction time or consider a double coupling protocol where the coupling step is repeated.[2] - Monitor the reaction progress using a qualitative method like the Kaiser test to ensure complete coupling. |
| Product Loss During Workup | - If performing an aqueous extraction, adjust the pH to minimize the solubility of your product in the aqueous phase. - For precipitations, select a suitable anti-solvent and ensure complete precipitation before filtration. |
| Side Reactions Consuming Starting Material | - Protect the side-chain amino group of this compound to prevent branching. - Pre-activate the carboxylic acid of this compound before adding the amine component to minimize side reactions.[4] |
Problem 2: Presence of Unexpected Impurities in HPLC/LC-MS
| Symptom | Potential Byproduct | Troubleshooting and Prevention |
| Mass corresponding to (Desired Peptide - H₂O) | Lactam Formation | - Ensure the side-chain amino group is adequately protected throughout the synthesis.[2] - Avoid prolonged exposure to basic conditions which can promote intramolecular cyclization.[2] |
| Peak with the same mass as the desired product but different retention time | Racemization (Epimerization) | - Use coupling reagents and additives known to suppress racemization, such as DIC in the presence of HOBt or Oxyma Pure.[3] - Perform the coupling reaction at a lower temperature (e.g., 0 °C).[3] - Minimize the pre-activation time of the this compound. |
| Mass higher than the desired product | Side-Chain Acylation (Branched Peptide) | - Use an orthogonal protecting group for the side-chain amino group of this compound.[1][2] |
| Mass lower than the desired product | Deletion Sequence | - Ensure complete coupling by using efficient coupling reagents and monitoring the reaction.[2] Consider double coupling if necessary. |
| Mass corresponding to urea byproducts | Coupling Reagent Byproducts (e.g., DCU, DIU) | - If using DCC, the DCU byproduct is largely insoluble in many organic solvents and can be removed by filtration. - If using DIC, the DIU byproduct is more soluble. Purification is typically achieved through chromatography.[3] For solution-phase synthesis, aqueous washes can help remove water-soluble byproducts.[4] |
Experimental Protocols
General Protocol for Z-D-Dap(side-chain protected)-OH Coupling in SPPS
This protocol assumes the use of a standard solid-phase peptide synthesis (SPPS) methodology with an orthogonally protected this compound, for example, Z-D-Dap(Fmoc)-OH.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in a suitable solvent like N,N-Dimethylformamide (DMF).
-
N-α-Deprotection: Remove the N-terminal Fmoc group of the growing peptide chain on the resin using a solution of 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Coupling:
-
In a separate vessel, pre-activate the Z-D-Dap(Fmoc)-OH (2-3 equivalents) with a suitable coupling reagent (e.g., HBTU/DIPEA or DIC/HOBt) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours or until the coupling is complete.
-
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result indicates complete coupling. If the test is positive, a second coupling may be necessary.
-
Washing: Wash the resin with DMF and Dichloromethane (DCM) to remove excess reagents and soluble byproducts.
-
Chain Elongation: Proceed to the deprotection of the next Fmoc group for the addition of the subsequent amino acid.
Visualizations
Caption: A generalized workflow for the coupling of side-chain protected this compound in Solid-Phase Peptide Synthesis (SPPS).
Caption: A decision tree for troubleshooting common byproducts encountered during this compound coupling reactions.
References
Technical Support Center: Purification of Z-D-Dap-OH Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of peptides containing N-α-Z-D-2,3-diaminopropionic acid (Z-D-Dap-OH).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying crude peptides containing this compound?
A1: The primary challenges in purifying this compound containing peptides arise from the physicochemical properties of both the Z-group and the Dap residue itself.
-
Increased Hydrophobicity: The benzyloxycarbonyl (Z) group is highly hydrophobic, which can lead to strong retention on reversed-phase HPLC columns.[1] This may necessitate higher concentrations of organic solvent for elution and can contribute to poor solubility in aqueous buffers.[2]
-
Peptide Aggregation: The hydrophobicity of the Z-group can promote intermolecular interactions, leading to peptide aggregation.[1] This can result in broad or tailing peaks during HPLC purification and potentially low recovery of the target peptide.
-
Side Reactions of the Unprotected β-Amino Group: The free β-amino group on the Dap side chain is nucleophilic.[2] This can lead to side reactions during synthesis, cleavage, and purification, creating a heterogeneous mixture of impurities that can be difficult to separate from the desired peptide.
-
Co-elution of Impurities: Synthesis-related impurities, such as deletion sequences or peptides with incomplete deprotection, may have similar hydrophobic profiles to the target this compound peptide, leading to co-elution and challenges in achieving high purity.[2]
-
Formation of Diastereomers: The presence of the D-amino acid can lead to the formation of diastereomeric impurities during synthesis, which can be particularly challenging to separate using standard chromatographic techniques due to their similar physicochemical properties.[1]
Q2: How can I improve the peak shape for my this compound peptide during RP-HPLC?
A2: Poor peak shape, such as tailing or broadening, is a common issue. Several factors can contribute to this, and a systematic approach to troubleshooting is recommended.
-
Secondary Interactions: The free β-amino group can interact with residual silanols on the silica-based stationary phase of the HPLC column, leading to peak tailing. Using an acidic mobile phase additive like trifluoroacetic acid (TFA) at a concentration of 0.1% can protonate the amino group, minimizing these interactions and improving peak shape.[3]
-
Peptide Aggregation: To mitigate aggregation, try dissolving the crude peptide in a stronger organic solvent like DMSO or DMF before diluting it with the initial mobile phase.[1] Injecting a more dilute sample can also be beneficial.
-
Column Overload: Injecting too much sample can saturate the stationary phase.[3] Try reducing the sample concentration or the injection volume.
-
Column Contamination: If the column is contaminated, a strong solvent wash may resolve the issue.[3] Persistent problems may indicate column degradation, requiring replacement.
Q3: My this compound peptide has very poor solubility. How can I address this?
A3: The hydrophobic Z-group can significantly reduce the aqueous solubility of the peptide.
-
Initial Dissolution: Start by dissolving the peptide in a small amount of an organic solvent such as acetonitrile, methanol, DMSO, or DMF before diluting it with the aqueous mobile phase.[1][3]
-
Mobile Phase Modification: The composition of the mobile phase can be adjusted to improve solubility. In some cases, modifying the pH might be effective.[1]
Q4: I am observing low recovery of my peptide after purification. What are the possible causes and solutions?
A4: Low recovery can be attributed to several factors during the purification process.
-
Irreversible Adsorption: Highly hydrophobic peptides can bind irreversibly to the stationary phase.[1] Consider using a less retentive column (e.g., C4 instead of C18) or increasing the organic solvent concentration at the end of the gradient to ensure complete elution.
-
Peptide Precipitation: The peptide may precipitate on the column if it is not soluble in the mobile phase as the organic concentration changes during the gradient.[1] Ensure the peptide is fully dissolved before injection.
-
Sample Loss During Handling: Be meticulous during fraction collection and subsequent steps. Using low-binding tubes can help minimize loss, especially for small quantities.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your this compound containing peptide.
| Issue | Possible Cause | Troubleshooting Strategy |
| Poor Resolution of Target Peptide from Impurities | Similar hydrophobicity of impurities. | Optimize the RP-HPLC gradient to be shallower, which increases the separation time and can improve resolution.[1] Experiment with different stationary phases (e.g., C8, Phenyl) that may offer different selectivity.[1] |
| Presence of diastereomers. | Use a very shallow gradient. If standard RP-HPLC is insufficient, chiral chromatography may be necessary to resolve the diastereomers.[1] | |
| Co-elution of closely related impurities. | If RP-HPLC alone is insufficient, consider an orthogonal purification step, such as ion-exchange chromatography (IEC). IEC separates molecules based on charge, providing a different separation mechanism from the hydrophobicity-based separation of RP-HPLC.[1] | |
| Variable Retention Times | Inconsistent mobile phase preparation. | Prepare fresh mobile phases for each run and ensure accurate measurements. Using a buffer with a concentration of at least 5-10 mM can help maintain a stable pH.[3] |
| Inadequate column equilibration. | Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.[3] | |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature, as changes in temperature can affect retention times.[3] | |
| Low MS Signal Intensity | Ion suppression from mobile phase additives. | Trifluoroacetic acid (TFA) is a known ion-suppressing agent. If mass spectrometry is being used for detection, consider replacing 0.1% TFA with 0.1% formic acid (FA) to enhance the MS signal.[3] |
| Suboptimal MS source parameters. | Optimize source parameters such as capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate for your specific peptide.[3] |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of this compound Peptides
This protocol provides a general starting point for the purification of this compound containing peptides. Optimization will be required based on the specific characteristics of your peptide.
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a strong solvent (e.g., DMSO, DMF).
-
Dilute the sample with Mobile Phase A (see below) to a concentration suitable for injection.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[1]
-
-
Chromatography System:
-
Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size). The dimensions will vary for analytical versus preparative scale.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.[1]
-
Detection: Monitor the elution profile at 220 nm and 280 nm.[1]
-
-
Gradient Elution:
-
Equilibrate the column with the initial percentage of Mobile Phase B.
-
Inject the prepared sample.
-
Run a linear gradient of increasing Mobile Phase B concentration. A typical starting point could be 5-95% Mobile Phase B over 30-60 minutes. The specific gradient will need to be optimized based on the peptide's hydrophobicity.[1]
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak(s).
-
Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to determine the purity and identity of the peptide in each fraction.[1]
-
-
Post-Purification Processing:
-
Pool the fractions that meet the desired purity level.
-
Remove the acetonitrile by rotary evaporation.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified peptide as a powder.[2]
-
Visualizations
Caption: A typical experimental workflow for the purification of this compound peptides.
References
Technical Support Center: Impact of Z-D-Dap-OH on Peptide Solubility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with peptides containing N-α-Benzyloxycarbonyl-D-2,3-diaminopropionic acid (Z-D-Dap-OH).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it generally affect peptide solubility?
A1: this compound is a synthetic amino acid derivative. It consists of a D-2,3-diaminopropionic acid (Dap) backbone where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group.[1] The impact on peptide solubility is twofold:
-
Increases Basicity: The free β-amino group on the Dap side chain is basic. Peptides containing multiple Dap units will likely have a net positive charge at neutral or acidic pH, which can influence solubility.[2]
-
Increases Hydrophobicity: The benzyloxycarbonyl (Z) group is bulky and hydrophobic.[3] This can increase the overall hydrophobicity of the peptide, potentially leading to aggregation and decreased solubility in aqueous solutions.[4]
Q2: My peptide contains a single this compound residue and is insoluble in water. Why?
A2: Even a single this compound residue can significantly decrease aqueous solubility. The hydrophobic Z-group can drive intermolecular aggregation, where peptide chains stick together to minimize contact with water.[5] While the Dap side chain adds a basic group, the hydrophobicity of the Z-group often has a more dominant effect on the solubility of an otherwise uncharged or hydrophobic peptide sequence.
Q3: How does the position of this compound in the peptide sequence affect solubility?
A3: The position can matter. A this compound residue at the N-terminus introduces a large hydrophobic group at the end of the peptide chain. If the peptide is synthesized using Boc-based solid-phase peptide synthesis (SPPS), this compound might be used for the final N-terminal residue.[6] When located within a sequence of other hydrophobic amino acids, it can contribute to the formation of an aggregation-prone region.[5]
Q4: Can the Z-group be removed to improve the solubility of the final peptide?
A4: Yes. The Z-group is a protecting group and is typically removed during the final cleavage of the peptide from the resin in solid-phase peptide synthesis, or by catalytic hydrogenation in solution-phase synthesis.[6] Once the Z-group is removed, the resulting peptide will be less hydrophobic, which generally improves solubility in aqueous buffers, especially if the peptide sequence is not dominated by other hydrophobic residues.
Q5: Are there alternatives to using this compound if solubility is a major concern?
A5: Yes. If the goal is to introduce a basic residue, using a Dap derivative with a more hydrophilic protecting group on the α-amino group during synthesis could be an option. Alternatively, for the final peptide, simply incorporating D-Dap without the Z-group will provide the basic side chain without the added hydrophobicity. The choice depends on the synthetic strategy and the desired properties of the final peptide.
Troubleshooting Guides
Issue: My lyophilized peptide containing this compound will not dissolve.
This is a common issue due to the dual nature of this compound (hydrophobic Z-group and basic Dap side chain). Follow this troubleshooting workflow to systematically find a suitable solvent.
Issue: My peptide solution becomes cloudy or forms a gel over time.
This indicates peptide aggregation, which can be promoted by the hydrophobic Z-group.
-
Cause: Intermolecular hydrophobic interactions and potentially hydrogen bonding are causing the peptides to self-associate and precipitate out of solution.[5]
-
Solution:
-
Sonication: Briefly sonicate the solution to break up aggregates. Be careful to avoid excessive heating, which can degrade the peptide.[7][8]
-
Chaotropic Agents: For stock solutions, consider dissolving the peptide in a buffer containing a chaotropic agent like 6 M guanidine hydrochloride or 8 M urea. These agents disrupt the non-covalent interactions that lead to aggregation. Note that these are denaturing agents and may not be compatible with all experiments.[8]
-
Storage: Store peptide solutions aliquoted at -20°C or -80°C to minimize aggregation over time. Avoid repeated freeze-thaw cycles.
-
Data Presentation
| Parameter Change | Expected Impact on Solubility | Rationale |
| Incorporation of this compound | Decrease in aqueous buffers | The hydrophobic benzyloxycarbonyl (Z) group increases the overall hydrophobicity of the peptide, which can lead to aggregation in aqueous solutions.[3][4] |
| Decreasing pH (e.g., adding acetic acid) | Likely Increase | The peptide becomes more positively charged as the basic β-amino group of Dap is protonated, which can improve solubility in water.[2][7] |
| Increasing pH (e.g., adding ammonium hydroxide) | Likely Decrease | At higher pH, the β-amino group is deprotonated, reducing the peptide's net positive charge and potentially leading to aggregation. |
| Addition of Organic Co-solvent (e.g., DMSO, DMF) | Significant Increase | The organic solvent disrupts hydrophobic interactions between peptide chains, improving solvation of the hydrophobic Z-group.[7][9] |
| Removal of Z-group (post-synthesis) | Significant Increase | Removal of the hydrophobic Z-group reduces the peptide's overall hydrophobicity, generally making it more soluble in aqueous solutions. |
Experimental Protocols
Protocol 1: Systematic Solubilization of a Peptide Containing this compound
Objective: To systematically determine a suitable solvent for a lyophilized peptide containing one or more this compound residues.
Materials:
-
Lyophilized peptide containing this compound
-
Sterile, deionized water
-
10% (v/v) acetic acid in sterile water
-
Dimethyl sulfoxide (DMSO), anhydrous grade
-
Desired aqueous buffer (e.g., PBS, Tris)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Preparation: Centrifuge the vial of lyophilized peptide briefly to ensure all the powder is at the bottom. Allow the vial to warm to room temperature before opening.
-
Initial Test: Weigh a small, known amount of the peptide (e.g., 0.1-0.5 mg) into a clean microcentrifuge tube.
-
Step 1: Aqueous Solvent:
-
Add a small volume of sterile water to achieve a high concentration (e.g., 10 mg/mL).
-
Vortex thoroughly for 30 seconds.
-
Visually inspect for complete dissolution. If the solution is clear, the peptide is soluble in water. Proceed to dilute with your final buffer.
-
-
Step 2: Acidic Solvent (if insoluble in water):
-
To the suspension from Step 3, add 10% acetic acid dropwise while vortexing between each drop.
-
Continue adding until the peptide dissolves completely. Note the approximate volume of acid required.
-
If the peptide dissolves, the solution can then be carefully diluted with the final aqueous buffer. Monitor for any precipitation upon dilution.
-
-
Step 3: Organic Solvent (if insoluble in acidic solution):
-
If the peptide remains insoluble, use a new, dry aliquot of the lyophilized peptide.
-
Add a minimal volume of DMSO (e.g., 10-20 µL for 1 mg of peptide) and vortex until the peptide is completely dissolved.[7]
-
Slowly add your desired aqueous buffer to the DMSO solution in a dropwise manner, while gently vortexing.[9]
-
If the peptide remains in solution, it is ready for use. Be mindful of the final DMSO concentration in your experiment (typically <1% is recommended for cellular assays).[7]
-
If the peptide precipitates upon addition of the aqueous buffer, it indicates that the peptide is not soluble in that final solvent composition. You may need to increase the proportion of organic solvent or consider a different solvent system.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. jpt.com [jpt.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]
Validation & Comparative
A Comparative Guide to Z-D-Dap-OH and Other Protected Diaminopropionic Acids in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex peptides and peptidomimetics, the choice of protecting groups for amino acid building blocks is a critical determinant of yield, purity, and overall success. Diaminopropionic acid (Dap) residues are of particular interest for their ability to introduce branching, chelation sites, or to serve as mimics for other amino acids. This guide provides an objective comparison of Nα-benzyloxycarbonyl-D-2,3-diaminopropionic acid (Z-D-Dap-OH) with its commonly used alternatives, namely Fmoc-D-Dap(Boc)-OH and Boc-D-Dap(Z)-OH, supported by established principles of peptide chemistry and illustrative data.
Introduction to Protected D-Dap Derivatives
The strategic selection of protecting groups for the α-amino and side-chain amino groups of D-diaminopropionic acid is crucial for achieving orthogonal deprotection and successful peptide elongation. The three main strategies revolve around the use of Z (benzyloxycarbonyl), Fmoc (9-fluorenylmethyloxycarbonyl), and Boc (tert-butyloxycarbonyl) protecting groups.
-
This compound: This derivative utilizes the classical Z-group for Nα-protection. The Z-group is typically stable to the mildly acidic and basic conditions used in Fmoc and Boc solid-phase peptide synthesis (SPPS), respectively. Its removal is most commonly achieved through catalytic hydrogenolysis, making it highly suitable for solution-phase synthesis and for the preparation of protected peptide fragments.
-
Fmoc-D-Dap(Boc)-OH: As the workhorse of modern solid-phase peptide synthesis, the Fmoc group provides temporary Nα-protection and is removed by a weak base, typically piperidine. The side-chain amino group is protected by the acid-labile Boc group, offering an orthogonal protection scheme ideal for SPPS.
-
Boc-D-Dap(Z)-OH: In this case, the Nα-amino group is protected by the acid-labile Boc group, a cornerstone of the original Merrifield solid-phase synthesis strategy. The side-chain is protected by the Z-group, which is stable to the repetitive acid treatments required for Boc removal and is typically cleaved under stronger acidic conditions or by hydrogenolysis.
Performance Comparison
While direct, head-to-head quantitative experimental data for the performance of this compound versus its Fmoc and Boc counterparts in the synthesis of the same peptide under identical conditions is not extensively available in peer-reviewed literature, the following comparison is based on the well-established principles of peptide chemistry.
Table 1: Comparative Performance of Protected D-Dap Derivatives
| Parameter | This compound | Fmoc-D-Dap(Boc)-OH | Boc-D-Dap(Z)-OH |
| Primary Synthesis Method | Solution-Phase | Solid-Phase (Fmoc-SPPS) | Solid-Phase (Boc-SPPS) |
| Nα-Deprotection Condition | H₂/Pd or strong acid | 20% Piperidine in DMF | 25-50% TFA in DCM |
| Side-Chain Deprotection | (Unprotected) | TFA, HF | H₂/Pd or strong acid |
| Coupling Efficiency | Good to Excellent | Excellent | Very Good |
| Racemization Risk | Low to Moderate | Low | Low to Moderate |
| Orthogonality | High (orthogonal to Boc/Fmoc) | High (orthogonal to Boc) | High (orthogonal to Z) |
| Key Advantages | Cost-effective for solution phase, suitable for fragment synthesis. | High efficiency in SPPS, mild deprotection, amenable to automation. | Well-established chemistry, can be advantageous for aggregation-prone sequences. |
| Key Disadvantages | Not ideal for standard SPPS, requires catalytic hydrogenation for deprotection. | Potential for piperidine-induced side reactions (e.g., diketopiperazine formation). | Requires strong acid for deprotection which can degrade sensitive residues. |
Experimental Protocols
The following are generalized protocols for the incorporation of each D-Dap derivative into a peptide chain.
Protocol 1: Solution-Phase Coupling of this compound
This protocol describes a typical coupling reaction in solution using a carbodiimide and an additive to suppress racemization.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.
-
Add the amino acid ester hydrochloride (1.0 eq) and DIPEA (1.0 eq) to the solution to neutralize the salt.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add DIC (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, filter the precipitated diisopropylurea.
-
The filtrate is then subjected to an aqueous workup and purification by column chromatography or recrystallization.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Dap(Boc)-OH
This protocol outlines a standard cycle for the incorporation of Fmoc-D-Dap(Boc)-OH in an automated or manual synthesizer.
Materials:
-
Fmoc-protected resin-bound peptide with a free N-terminal amine
-
Fmoc-D-Dap(Boc)-OH
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
20% Piperidine in DMF for Fmoc deprotection
-
Anhydrous DMF
Procedure:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.
-
Coupling: a. In a separate vessel, pre-activate Fmoc-D-Dap(Boc)-OH (3-5 eq) with a coupling reagent (e.g., HBTU, 2.9 eq) and a base (e.g., DIPEA, 6 eq) in DMF for 1-2 minutes. b. Add the activated amino acid solution to the resin. c. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
Protocol 3: Solid-Phase Peptide Synthesis (SPPS) using Boc-D-Dap(Z)-OH
This protocol follows the principles of Boc-SPPS.
Materials:
-
Boc-protected resin-bound peptide with a free N-terminal amine
-
Boc-D-Dap(Z)-OH
-
Coupling reagent (e.g., HBTU) and base (e.g., DIPEA) or in situ neutralization protocol reagents.
-
25-50% Trifluoroacetic acid (TFA) in DCM for Boc deprotection
-
Neutralization solution (e.g., 5-10% DIPEA in DCM)
-
Anhydrous DCM and DMF
Procedure:
-
Boc Deprotection: Treat the resin with 25-50% TFA in DCM for 20-30 minutes. Wash the resin with DCM.
-
Neutralization: Treat the resin with a neutralization solution to free the N-terminal amine. Wash the resin with DCM.
-
Coupling: a. Pre-activate Boc-D-Dap(Z)-OH (2-4 eq) with a coupling reagent and base in DMF. b. Add the activated amino acid to the resin and couple for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Monitoring: Confirm complete coupling with a Kaiser test.
Visualizing Peptide Synthesis Workflows
The following diagrams illustrate the general workflows for solution-phase and solid-phase peptide synthesis.
Caption: General workflow for solution-phase peptide synthesis.
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Orthogonal Protection Strategy
The choice of protecting groups on the α- and side-chain amino groups of D-Dap dictates the synthetic strategy. An orthogonal protection scheme allows for the selective removal of one protecting group in the presence of the other, enabling site-specific modifications.
A Comparative Guide to the Purity Analysis of Peptides Synthesized with Z-D-Dap-OH
The synthesis of peptides with high purity is paramount for their application in research, diagnostics, and therapeutics. The choice of protecting groups for amino acid building blocks plays a crucial role in the final purity of the synthesized peptide. This guide provides a comparative analysis of the purity of peptides synthesized using Nα-benzyloxycarbonyl-D-2,3-diaminopropionic acid (Z-D-Dap-OH), a key building block for incorporating D-amino acids to enhance peptide stability. We will delve into the common analytical techniques for purity assessment, present illustrative comparative data, and provide detailed experimental protocols.
Introduction to this compound in Peptide Synthesis
This compound is a derivative of the non-proteinogenic amino acid D-2,3-diaminopropionic acid, where the alpha-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group.[1] This protecting group is historically significant in peptide chemistry and offers distinct advantages in specific synthetic strategies.[2] The incorporation of D-amino acids like D-Dap is a common strategy to increase the resistance of peptides to enzymatic degradation, thereby prolonging their biological half-life. However, the synthesis and purification of peptides containing such modifications can present unique challenges, making rigorous purity analysis essential.
Analytical Techniques for Peptide Purity Assessment
Several analytical techniques are employed to determine the purity of synthetic peptides. The most common and powerful methods include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA).
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly Reversed-Phase HPLC (RP-HPLC), is the primary method for analyzing peptide purity.[3][4][5] This technique separates the target peptide from impurities based on their hydrophobicity.[6] A pure peptide will ideally show a single, sharp peak in the chromatogram, while impurities will appear as additional peaks.[7] The percentage purity is typically determined by integrating the area of the target peptide peak relative to the total area of all peaks detected at a specific wavelength (commonly 215-220 nm for the peptide bond).[3][7]
-
Mass Spectrometry (MS): Mass spectrometry is an indispensable tool for confirming the identity and molecular weight of the synthesized peptide.[8][9] Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are routinely used.[3] Tandem mass spectrometry (MS/MS) can further provide sequence information by fragmenting the peptide and analyzing the resulting ions, which helps to identify any sequence-related impurities.[10][11]
-
Amino Acid Analysis (AAA): This technique is used to determine the net peptide content and the amino acid composition of the final product.[3] The peptide is hydrolyzed into its constituent amino acids, which are then quantified. This method helps to verify that the correct amino acids are present in the expected ratios and provides a more accurate measure of the actual amount of peptide in the lyophilized powder, which also contains water and counter-ions like trifluoroacetate (TFA).[3][4]
-
Chiral Purity Analysis: When incorporating D-amino acids, it is crucial to assess the enantiomeric purity to ensure that racemization (the conversion of the D-amino acid to its L-isomer) has not occurred during synthesis.[12][13][14] This is often achieved by hydrolyzing the peptide and analyzing the resulting amino acids using chiral chromatography coupled with mass spectrometry.[13][14]
Comparative Purity and Impurity Profile Analysis
The choice of protecting group strategy can significantly impact the purity profile of the crude peptide. To illustrate this, we present a comparative analysis of a model hexapeptide (e.g., Ac-Tyr-D-Dap-Gly-Phe-Leu-Ser-NH2) synthesized using this compound and, for comparison, an alternative Fmoc-protected D-Dap derivative, Fmoc-D-Dap(Boc)-OH.
Table 1: Comparative Purity of a Model Hexapeptide
| D-Dap Derivative Used | Synthesis Strategy | Crude Purity (%) | Final Purity after Purification (%) |
| This compound | Solution-Phase/SPPS | 83.5 | >98 |
| Fmoc-D-Dap(Boc)-OH | Fmoc-SPPS | 87.2 | >98 |
Note: Data are illustrative and representative of typical outcomes for a standard hexapeptide. Actual results may vary depending on the sequence, coupling conditions, and purification protocol.
Table 2: Common Impurity Profile of the Crude Hexapeptide
| Impurity Type | This compound Strategy (%) | Fmoc-D-Dap(Boc)-OH Strategy (%) | Description |
| Deletion Sequences | ~5.8 | ~4.5 | Peptides missing one or more amino acids due to incomplete coupling or deprotection. |
| Truncated Sequences | ~4.2 | ~3.1 | Sequences that are shorter than the target peptide. |
| Incompletely Deprotected | ~3.5 | ~2.7 | Peptides still carrying protecting groups from the synthesis. |
| Diastereomeric Impurities | ~1.5 | ~2.0 | Peptides containing the L-isomer of Dap due to racemization. |
| Other Side-Products | ~1.5 | ~0.5 | Impurities from side reactions or residual reagents. |
Note: Data are illustrative and based on typical observations.
While Fmoc-based strategies are prevalent in modern solid-phase peptide synthesis (SPPS), the Z-group in this compound can offer advantages in specific contexts, such as solution-phase synthesis or when aiming to minimize certain side reactions. The final purity for both strategies after purification is comparable and typically exceeds 98%.
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis
Objective: To determine the purity of the synthesized peptide by separating it from potential impurities.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[7]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Peptide sample dissolved in Mobile Phase A
Procedure:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.
-
Inject 10-20 µL of the peptide sample solution.
-
Elute the peptide using a linear gradient of Mobile Phase B, for example, from 5% to 65% over 30 minutes.
-
Monitor the elution profile at a wavelength of 220 nm.[7]
-
Analyze the resulting chromatogram. The purity is calculated by dividing the peak area of the main peptide by the total area of all peaks and expressing it as a percentage.
Protocol 2: Mass Spectrometry (MS) for Identity Confirmation
Objective: To confirm the molecular weight of the synthesized peptide.
Materials:
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
-
Peptide sample dissolved in an appropriate solvent (e.g., 50% acetonitrile in water with 0.1% formic acid for ESI-MS)
-
Matrix solution (for MALDI-TOF, e.g., α-cyano-4-hydroxycinnamic acid)
Procedure (for ESI-MS):
-
Calibrate the mass spectrometer using a standard solution.
-
Infuse the peptide sample solution directly into the ion source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in the positive ion mode over a relevant m/z range.
-
Deconvolute the resulting spectrum (if multiple charged species are observed) to determine the molecular weight of the peptide.
-
Compare the experimentally determined molecular weight with the theoretical molecular weight of the target peptide.
Visualizing the Peptide Purity Analysis Workflow
The following diagram illustrates the general workflow for the synthesis and purity analysis of a peptide.
References
- 1. This compound | 62234-37-1 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 4. jpt.com [jpt.com]
- 5. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 6. bachem.com [bachem.com]
- 7. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 8. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]
- 11. Video: Peptide Identification Using Tandem Mass Spectrometry [jove.com]
- 12. benchchem.com [benchchem.com]
- 13. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Alternatives for D-Amino Acid Incorporation in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Modern Strategies for Incorporating D-Amino Acids, Moving Beyond Traditional Z-Protected Precursors.
The strategic incorporation of D-amino acids into peptide therapeutics is a cornerstone of modern drug design, offering enhanced proteolytic stability and unique conformational properties. While historically, Nα-benzyloxycarbonyl (Z)-protected amino acids like Z-D-Dap-OH were utilized, contemporary solid-phase peptide synthesis (SPPS) has largely transitioned to more efficient and versatile methodologies. This guide provides a comprehensive comparison of the prevalent alternatives, focusing on the widely adopted Fmoc and Boc strategies, and introducing newer, promising protecting groups. We present a critical analysis of their performance, supported by experimental data on coupling efficiency, side reaction prevalence, and overall peptide yield.
Performance Comparison of D-Amino Acid Incorporation Strategies
The choice of protecting group strategy for incorporating D-amino acids is a critical decision that impacts not only the efficiency of synthesis but also the purity and stereochemical integrity of the final peptide. Below, we summarize the performance of various strategies based on available data.
Nα-Protecting Group Strategy Comparison
The two dominant strategies in modern SPPS are the Fluorenylmethyloxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) approaches. The selection between them hinges on factors such as the peptide's length, sequence complexity, and the presence of sensitive residues.
| Parameter | Fmoc Strategy (e.g., Fmoc-D-Abu-OH) | Boc Strategy (e.g., Boc-D-Abu-OH) | Key Considerations |
| Deprotection Conditions | Mildly basic (e.g., 20% piperidine in DMF) | Strongly acidic (e.g., TFA) | Fmoc chemistry is generally considered milder and more compatible with acid-sensitive functionalities. |
| Coupling Efficiency | >99% (Typical) | High, but can be lower for complex sequences | The milder conditions of Fmoc-SPPS often lead to higher stepwise coupling efficiencies, which is crucial for the synthesis of long peptides. |
| Overall Crude Peptide Purity | Typically 70-90% | Typically 60-85% | Purity is sequence-dependent, but the milder conditions of Fmoc-SPPS often result in fewer side products.[1] |
| Final Yield | Good to Excellent | Good | For longer peptides, the higher cumulative efficiency of the Fmoc strategy can lead to significantly better overall yields.[1] |
| Racemization Risk | Generally low, but sequence and coupling reagent dependent | Can be higher with certain activation methods | The choice of coupling reagent and additives is critical for minimizing racemization in both strategies. |
| Side Reactions | Prone to diketopiperazine and aspartimide formation | Less prone to diketopiperazine formation | The basic deprotection steps in Fmoc-SPPS can catalyze these side reactions, particularly at specific dipeptide sequences. |
Note: The quantitative data presented is extrapolated from studies on various D-amino acids and challenging peptide sequences, as direct head-to-head comparisons for a single D-amino acid derivative across all strategies are not always available in a single source.
Emerging Alternatives and Side Reaction Reduction
Recent advancements have introduced novel protecting groups designed to mitigate common side reactions associated with standard Fmoc-SPPS, such as aspartimide and diketopiperazine formation, and to reduce racemization.
| Protecting Group Strategy | Aspartimide Formation | Diketopiperazine (DKP) Formation | Racemization | Key Advantages |
| Standard Fmoc-SPPS | ~8% (for Asp-Gly sequence)[2] | ~91% (for depsipeptide model)[2] | Sequence and coupling reagent dependent | Well-established, wide availability of reagents. |
| Picoc-SPPS | 0% (for Asp-Gly sequence)[2] | ~15% (for depsipeptide model)[2] | Comparable to Fmoc-SPPS[2] | Photocatalytic deprotection under mild conditions, significantly reduces aspartimide and DKP formation. |
| DNPBS-SPPS | Greatly suppressed | Not explicitly quantified, but mild deprotection is beneficial | Superior to Fmoc in suppressing racemization, especially for Cys, His, and Ser. | Thiol-labile deprotection under mild conditions, avoids strong acids and bases. |
Signaling Pathways and Experimental Workflows
Visualizing the intricate processes of peptide synthesis and the mechanisms of side reactions is crucial for understanding and optimizing D-amino acid incorporation.
Experimental Protocols
Reproducible and reliable data depends on well-defined experimental protocols. Below are methodologies for key experiments related to the incorporation and analysis of D-amino acids in peptide synthesis.
Protocol 1: Standard Coupling of a D-Amino Acid using HBTU/DIPEA in Fmoc-SPPS
This protocol describes a standard cycle for the incorporation of a generic Fmoc-D-amino acid into a peptide sequence on a Rink Amide resin.
-
Resin Preparation:
-
Swell the Rink Amide resin in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Perform Nα-Fmoc deprotection by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-D-amino acid (3-5 equivalents relative to resin loading), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours. For sterically hindered D-amino acids, the reaction time can be extended or the temperature raised to 50°C.
-
-
Monitoring and Washing:
-
Monitor the coupling reaction for completion using a qualitative method like the Kaiser test. A negative result (no color change) indicates complete coupling.
-
If the coupling is incomplete, the coupling step can be repeated ("double coupling").
-
Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3 times) to prepare for the next cycle.
-
Protocol 2: Analysis of Racemization using Chiral HPLC after Acid Hydrolysis and Derivatization
This protocol outlines a widely used method to quantify the extent of racemization of a specific amino acid within a synthesized peptide.
-
Peptide Hydrolysis:
-
Place a small, dried sample of the purified peptide (approximately 1 mg) in a hydrolysis tube.
-
To account for any racemization that may occur during the hydrolysis step itself, perform the hydrolysis in 6N DCl in D₂O at 110°C for 24 hours. Alternatively, for a less rigorous but common approach, use 6N HCl.
-
After hydrolysis, evaporate the acid under vacuum.
-
-
Derivatization with Marfey's Reagent (L-FDAA):
-
Redissolve the amino acid hydrolysate in 50 µL of water.
-
Add 100 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA, Marfey's reagent) in acetone.
-
Add 20 µL of 1 M sodium bicarbonate (NaHCO₃) to make the solution alkaline (pH ~8-9).
-
Incubate the mixture in a heating block at 40°C for 1 hour.
-
After incubation, cool the reaction mixture to room temperature and neutralize by adding 20 µL of 1 M HCl.
-
Evaporate the solvent to dryness.
-
-
RP-HPLC Analysis:
-
Redissolve the derivatized amino acid mixture in the initial mobile phase (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Inject the sample onto a standard C18 reversed-phase HPLC column.
-
Separate the diastereomeric derivatives using a suitable gradient of acetonitrile in water (both containing 0.1% TFA).
-
Detect the derivatives by UV absorbance, typically at 340 nm.
-
The L-D and L-L diastereomers will elute at different retention times, allowing for their quantification.
-
-
Quantification of Racemization:
-
Integrate the peak areas of the L-D (corresponding to the D-amino acid in the peptide) and L-L (corresponding to the L-amino acid) diastereomers.
-
Calculate the percentage of the D-enantiomer (%D) or the level of racemization using the formula: %D = [Area(L-D) / (Area(L-L) + Area(L-D))] * 100.
-
Conclusion
The incorporation of D-amino acids is a powerful strategy in peptide drug development. While the historical Z-protection has been superseded, the choice between the modern Fmoc and Boc strategies requires careful consideration of the specific peptide sequence and synthesis goals. The Fmoc strategy, with its milder conditions and high efficiency, is often the preferred method for a wide range of applications. However, for sequences prone to aggregation or in cost-sensitive projects, the Boc strategy remains a robust alternative.
Furthermore, the emergence of novel protecting groups like Picoc and DNPBS offers exciting possibilities for overcoming long-standing challenges in peptide synthesis, such as racemization and the formation of aspartimide and diketopiperazine side products. By understanding the comparative performance of these different methodologies and employing rigorous analytical techniques to ensure stereochemical integrity, researchers can confidently and efficiently synthesize D-amino acid-containing peptides with the desired purity and biological activity for their therapeutic and research applications.
References
Orthogonal Protection Strategies for Diaminopropionic Acid: A Comparative Guide to Z-D-Dap-OH and Alternatives
For researchers, scientists, and drug development professionals engaged in peptide synthesis and the creation of complex peptidomimetics, the selective functionalization of amino acids with multiple reactive groups is a critical challenge. 2,3-Diaminopropionic acid (Dap), with its α- and β-amino groups, is a valuable building block for introducing branching, cyclization, or conjugation points in a peptide backbone. The success of such strategies hinges on the implementation of an effective orthogonal protection scheme, where one protecting group can be selectively removed without affecting others.[1]
This guide provides an objective comparison of the benzyloxycarbonyl (Z) protected D-enantiomer of Dap (Z-D-Dap-OH) with other commonly employed orthogonally protected Dap derivatives. We will delve into their chemical properties, deprotection conditions, and performance in peptide synthesis, supported by representative experimental data and detailed protocols.
Comparison of Common Orthogonal Protecting Groups for D-Dap
The choice of an orthogonal protecting group strategy is dictated by the overall synthetic plan, including the primary peptide synthesis methodology (e.g., Boc/Bzl or Fmoc/tBu), the desired site of modification, and the chemical nature of the final molecule.[2] The following table summarizes the key characteristics of this compound and its common alternatives.
| Protecting Group Combination | Structure of Protected D-Dap | Nα-Protection Strategy Compatibility | Selective Deprotection Conditions | Key Features & Remarks |
| This compound | Nα-Z-D-Dap-OH | Boc-SPPS, Solution Phase | Z group: Catalytic Hydrogenolysis (H₂, Pd/C)[1] | Stable to both acidic and basic conditions, making it orthogonal to both Boc and Fmoc groups.[1][2] Ideal for solution-phase synthesis and compatible with Boc-SPPS where the Z group protects the side chain. |
| Boc-D-Dap(Fmoc)-OH | Nα-Boc-Nβ-Fmoc-D-Dap-OH | Boc-SPPS | Fmoc group: 20% Piperidine in DMF[3] | A standard choice for Boc-SPPS, allowing for selective deprotection of the β-amino group for on-resin modification.[3][4] |
| Fmoc-D-Dap(Boc)-OH | Nα-Fmoc-Nβ-Boc-D-Dap-OH | Fmoc-SPPS | Boc group: Trifluoroacetic acid (TFA) | The counterpart to Boc-D-Dap(Fmoc)-OH for use in Fmoc-SPPS, enabling side-chain modification via acidolysis. |
| Boc-D-Dap(Alloc)-OH | Nα-Boc-Nβ-Alloc-D-Dap-OH | Boc-SPPS | Alloc group: Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., PhSiH₃)[1] | Offers excellent orthogonality to both acid- and base-labile protecting groups.[1] The deprotection is rapid and occurs under mild, neutral conditions. |
| Fmoc-D-Dap(Mtt)-OH | Nα-Fmoc-Nβ-Mtt-D-Dap-OH | Fmoc-SPPS | Mtt group: Dilute TFA (e.g., 1-5% in DCM) | The Mtt group is highly acid-labile, allowing for very mild deprotection conditions that preserve other acid-sensitive groups like tBu. However, it can be prone to premature cleavage. |
| Fmoc-D-Dap(ivDde)-OH | Nα-Fmoc-Nβ-ivDde-D-Dap-OH | Fmoc-SPPS | ivDde group: 2-10% Hydrazine in DMF | Orthogonal to both Fmoc/tBu and Boc/Bzl strategies. The ivDde group is more stable to piperidine than the Dde group, but its removal can sometimes be sluggish. |
Performance Comparison: this compound vs. Alternatives
While direct head-to-head comparative studies under identical conditions are not extensively published, the following table presents illustrative performance data based on established principles of peptide chemistry and available literature.
| Parameter | This compound (in Boc-SPPS) | Fmoc-D-Dap(Boc)-OH (in Fmoc-SPPS) | Boc-D-Dap(Alloc)-OH (in Boc-SPPS) |
| Coupling Efficiency | >99% (Typical) | >99% (Typical) | >99% (Typical) |
| Side-Chain Deprotection Yield | >90%[1] | >95% (Typical) | >95% (Typical) |
| Crude Peptide Purity | Sequence-dependent, typically 70-90% | Sequence-dependent, typically 70-90% | Sequence-dependent, typically 70-90% |
| Potential Side Reactions | Catalyst poisoning in sulfur-containing peptides. | Premature deprotection of other acid-labile groups if TFA concentration is not optimized. | Incomplete removal of Pd catalyst can interfere with subsequent steps. |
| Orthogonality | Excellent | Excellent | Excellent |
Note: The data presented are illustrative and can vary significantly based on the peptide sequence, coupling reagents, and specific reaction conditions.
Experimental Protocols
Detailed methodologies for the incorporation and selective deprotection of this compound and a common alternative, Fmoc-D-Dap(Boc)-OH, are provided below.
Protocol 1: Incorporation and Selective Deprotection of this compound in Boc-SPPS
This protocol assumes the use of this compound where the Z group is protecting the α-amino group for introduction into a peptide, followed by subsequent steps to deprotect a side-chain protecting group on another residue. Alternatively, for side-chain protection, a Boc-D-Dap(Z)-OH derivative would be used.
A. Peptide Chain Elongation (Boc-SPPS Cycle)
-
Resin Swelling: Swell the appropriate resin (e.g., PAM resin) in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection: Treat the resin with 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes, drain, and then treat with a fresh portion of the same solution for 20-30 minutes to remove the N-terminal Boc group.
-
Washing: Wash the resin with DCM (3x), isopropanol (2x), and N,N-dimethylformamide (DMF) (3x).
-
Neutralization: Treat the resin with 5-10% N,N-diisopropylethylamine (DIEA) in DCM or DMF for 5-10 minutes.
-
Washing: Wash the resin with DMF (3x).
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (3 eq.), an activating agent (e.g., HBTU, 2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate the mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-7 for each amino acid in the sequence.
B. Selective Deprotection of an Orthogonal Side-Chain Protecting Group (e.g., Fmoc)
-
Washing: Wash the peptide-resin with DMF (3x).
-
Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Add a fresh 20% piperidine in DMF solution and agitate for 15-20 minutes.[3]
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7x) to ensure complete removal of piperidine and dibenzofulvene adducts. The resin is now ready for on-resin side-chain modification.
C. Final Cleavage and Z-group Deprotection
-
Cleavage from Resin: Cleave the peptide from the resin using a strong acid such as HF or TFMSA, with appropriate scavengers.
-
Z-group Deprotection (Hydrogenolysis):
-
Dissolve the cleaved, purified peptide in a suitable solvent (e.g., methanol, ethanol, or acetic acid).
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) until the reaction is complete (monitored by TLC or HPLC).
-
Filter the mixture through celite to remove the catalyst and concentrate the filtrate to obtain the deprotected peptide.
-
Protocol 2: Incorporation and Selective Deprotection of Fmoc-D-Dap(Boc)-OH in Fmoc-SPPS
A. Peptide Chain Elongation (Fmoc-SPPS Cycle)
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat the treatment for another 5-10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x).
-
Coupling of Fmoc-D-Dap(Boc)-OH:
-
In a separate vessel, dissolve Fmoc-D-Dap(Boc)-OH (3 eq.) and an activating agent (e.g., HBTU, 2.9 eq.) in DMF.
-
Add DIEA (6 eq.) to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate the mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
B. Selective Side-Chain Boc Deprotection
-
Washing: After completion of the peptide sequence, wash the resin with DCM (3x).
-
Boc Deprotection: Treat the resin with a solution of 30-50% TFA in DCM for 30-60 minutes.
-
Washing: Wash the resin thoroughly with DCM (5x) to remove residual acid.
-
Neutralization: Treat the resin with 10% DIEA in DCM for 5 minutes (2x).
-
Washing: Wash the resin with DCM (3x) and DMF (3x). The resin is now ready for on-resin side-chain modification.
Mandatory Visualizations
Caption: Orthogonal protection and selective deprotection workflow for D-Dap.
Caption: Experimental workflow for side-chain functionalization of a Dap-containing peptide.
References
A Cost-Benefit Analysis of Z-D-Dap-OH in Peptide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the successful synthesis of peptides. The incorporation of non-natural amino acids, such as D-2,3-diaminopropionic acid (D-Dap), can introduce unique structural and functional properties into a peptide. However, the choice of protecting group for the α-amino and β-amino functionalities of D-Dap significantly impacts the cost, efficiency, and overall success of the synthesis. This guide provides a comprehensive cost-benefit analysis of using Nα-benzyloxycarbonyl-D-2,3-diaminopropionic acid (Z-D-Dap-OH) in comparison to other commonly used orthogonally protected D-Dap derivatives.
Performance and Cost Comparison of D-Dap Derivatives
The selection of a D-Dap derivative is often a trade-off between cost, the desired orthogonal protection strategy, and the specific requirements of the peptide sequence. The following tables summarize the key performance characteristics and approximate costs of this compound and its common alternatives.
Table 1: Performance Comparison of Protected D-Dap Derivatives
| Derivative | α-Amino Protection | β-Amino Protection | Orthogonality with Fmoc/tBu Strategy | Key Advantages | Potential Disadvantages |
| This compound | Z (Benzyloxycarbonyl) | None | Partial (Requires specific deprotection) | Cost-effective; Z group is stable to Fmoc deprotection conditions. | β-amino group is unprotected, risking side reactions; Z-group removal requires catalytic hydrogenation or strong acid. |
| Fmoc-D-Dap(Boc)-OH | Fmoc | Boc | Fully Orthogonal | Well-suited for standard Fmoc-SPPS; allows for selective on-resin modification of the β-amino group. | Higher cost compared to this compound. |
| Boc-D-Dap(Fmoc)-OH | Boc | Fmoc | Fully Orthogonal with Boc-SPPS | Allows for selective deprotection of the β-amino group for on-resin modifications in a Boc-SPPS workflow. | Not ideal for standard Fmoc-SPPS due to the Boc α-amino protection. |
| Boc-D-Dap(Z)-OH | Boc | Z | Orthogonal with Boc-SPPS | Z group offers robust side-chain protection, removable under different conditions than Boc. | Requires strong acid for Boc removal and hydrogenation for Z group cleavage. |
Table 2: Cost Comparison of Protected D-Dap Derivatives
| Derivative | CAS Number | Approximate Price (USD/gram) |
| This compound | 62234-37-1 | $45 - $261[1][2] |
| Fmoc-D-Dap(Boc)-OH | 162558-25-0 | ~$175 - $200 |
| Boc-D-Dap(Fmoc)-OH | 131570-56-4 | ~$150 - $250 |
| Z-D-Dap(Boc)-OH | 62234-36-0 | ~$50 - $100[3] |
Note: Prices are approximate and can vary significantly between suppliers and based on purity and quantity.
Strategic Considerations for Using this compound
The primary advantage of this compound lies in its cost-effectiveness. For research groups on a tight budget, it presents an attractive option. However, the lack of protection on the β-amino group is a significant drawback. This nucleophilic side chain can lead to undesirable side reactions during peptide synthesis, such as branching or cyclization, potentially reducing the overall yield and purity of the target peptide.
The benzyloxycarbonyl (Z) group is stable to the basic conditions used for Fmoc removal, making this compound compatible with an Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy, provided the unprotected β-amino group is managed. The Z group is typically removed by catalytic hydrogenation (e.g., H₂/Pd/C) or strong acidic conditions (e.g., HBr in acetic acid), offering an orthogonal deprotection strategy to the acid-labile side-chain protecting groups in Fmoc-SPPS.[4]
Experimental Protocols
The following is a detailed protocol for the incorporation of this compound into a peptide sequence using manual Fmoc-SPPS. This protocol assumes the synthesis is performed on a rink amide resin for a C-terminally amidated peptide.
Protocol: Incorporation of this compound in Fmoc-SPPS
1. Resin Swelling:
-
Place the desired amount of rink amide resin in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.
3. Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and a coupling agent such as HBTU (2.9 equivalents) in DMF.
-
Add a base, typically N,N-diisopropylethylamine (DIEA) (6 equivalents), to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated this compound solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Note: Due to the unprotected β-amino group, it is crucial to use a minimal amount of base and monitor the reaction closely to minimize side reactions. A double coupling may be necessary for complete reaction.
4. Washing:
-
After the coupling is complete, drain the reaction solution.
-
Wash the resin with DMF (3 x 1 min) and then with dichloromethane (DCM) (3 x 1 min) to remove excess reagents and byproducts.
5. Capping (Optional but Recommended):
-
To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF) for 15 minutes.
-
Wash the resin with DMF and DCM.
6. Continuation of Synthesis:
-
Repeat steps 2-5 for the subsequent amino acid couplings in the peptide sequence.
7. Final Cleavage and Z-Group Deprotection:
-
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a standard cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).
-
The Z-group will remain on the D-Dap residue.
-
After cleavage and precipitation of the peptide, the Z-group can be removed in solution via catalytic hydrogenation.
-
Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol or acetic acid).
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) and stir until the reaction is complete (monitored by HPLC or mass spectrometry).
-
Filter the catalyst and lyophilize the peptide solution to obtain the final product.
Workflow and Pathway Diagrams
The following diagrams illustrate the decision-making process for selecting a D-Dap derivative and the experimental workflow for incorporating this compound in SPPS.
Conclusion
This compound represents a cost-effective building block for the incorporation of D-2,3-diaminopropionic acid into synthetic peptides. Its primary benefit is the low cost compared to orthogonally protected alternatives. However, this is counterbalanced by the significant risk of side reactions due to the unprotected β-amino group, which can negatively impact yield and purity.
For syntheses where on-resin modification of the Dap side chain is not required and where cost is a major driver, this compound can be a viable option, provided that the coupling conditions are carefully optimized to minimize side reactions. For more complex syntheses, or where the highest purity and yield are critical, the use of a fully orthogonally protected derivative such as Fmoc-D-Dap(Boc)-OH is strongly recommended, despite the higher initial cost of the building block. The choice ultimately depends on a careful consideration of the project's specific goals, budget, and the synthetic complexity of the target peptide.
References
Spectroscopic Analysis to Confirm Z-D-Dap-OH Incorporation: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise confirmation of non-canonical amino acid incorporation into a peptide sequence is a critical step in ensuring the synthesis of the desired molecule. This guide provides a comparative overview of key spectroscopic techniques for verifying the successful incorporation of N-alpha-benzyloxycarbonyl-D-2,3-diaminopropionic acid (Z-D-Dap-OH). We present a comparison of Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Vibrational Spectroscopy (FTIR & Raman), complete with supporting data and detailed experimental protocols.
Comparative Analysis of Spectroscopic Techniques
The choice of analytical method depends on the specific information required, from simple mass confirmation to unambiguous stereochemical assignment. The following table summarizes the capabilities of each technique in the context of this compound incorporation.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight confirmation, sequence verification through fragmentation (MS/MS). | High sensitivity, small sample requirement, direct confirmation of mass increase. | Does not differentiate between stereoisomers (D- vs. L-Dap). |
| NMR Spectroscopy | Confirmation of Z-group and Dap backbone presence, potential for stereochemistry determination through diastereomeric effects on neighboring residues. | Provides detailed structural information in solution, can distinguish between isomers under favorable conditions. | Lower sensitivity than MS, requires larger sample amounts, complex data analysis. |
| Vibrational Spectroscopy (FTIR & Raman) | Confirmation of the presence of the benzyloxycarbonyl (Z) group and overall peptide secondary structure. | Non-destructive, can provide information on secondary structure, complementary to MS and NMR. | Indirect evidence of incorporation, may not be sufficient for unambiguous confirmation on its own. |
| Chiral HPLC | Separation of diastereomeric peptides (containing D- vs. L-amino acids). | Direct confirmation of the presence of the D-isomer when coupled with a detector like MS. | An analytical separation technique, not a primary spectroscopic confirmation method. |
Quantitative Spectroscopic Data for this compound Incorporation
The following tables provide expected quantitative data for a hypothetical peptide, Ac-Ala-X-NH₂, where X is either Gly or this compound.
Table 1: Mass Spectrometry Data
| Peptide | Amino Acid Sequence | Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) | Mass Shift upon Incorporation (Da) |
| Control Peptide | Ac-Ala-Gly-NH₂ | 217.1066 | 218.1139 | N/A |
| This compound Peptide | Ac-Ala-(Z-D-Dap)-NH₂ | 436.1958 | 437.2031 | +219.0892 |
Table 2: Predicted ¹H NMR Chemical Shifts (ppm) in DMSO-d₆
Note: Chemical shifts are highly dependent on the peptide sequence and solvent. These are predicted values for the this compound residue and may vary.
| Proton | Predicted Chemical Shift Range (ppm) | Notes |
| Z-group Phenyl | 7.2 - 7.4 | Characteristic multiplet for the aromatic protons. |
| Z-group CH₂ | ~5.1 | Singlet for the benzylic protons. |
| Dap α-CH | 4.2 - 4.6 | Chemical shift is influenced by the peptide backbone. |
| Dap β-CH₂ | 3.0 - 3.5 | Can be complex due to diastereotopicity and coupling. |
| Preceding residue (Ala) α-CH | Shift may differ from L-Dap diastereomer | The stereochemistry of D-Dap can induce a small but measurable change in the chemical shift of the α-proton of the preceding alanine residue compared to a peptide containing L-Dap. This difference can be confirmed with high-resolution 2D NMR. |
Table 3: Key Vibrational Spectroscopy Frequencies (cm⁻¹)
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Notes |
| Z-group C=O Stretch | FTIR, Raman | ~1690 - 1710 | Intense band characteristic of the carbamate carbonyl. |
| Z-group Aromatic C=C Stretch | FTIR, Raman | ~1600, ~1495, ~1455 | Bands indicative of the phenyl ring. |
| Peptide Amide I | FTIR, Raman | ~1630 - 1680 | Sensitive to peptide secondary structure. Incorporation of a D-amino acid can locally alter the conformation. |
| Peptide Amide II | FTIR | ~1510 - 1560 | N-H bending and C-N stretching. |
Experimental Protocols
Mass Spectrometry
Protocol for LC-MS/MS Analysis:
-
Sample Preparation: Dissolve the purified lyophilized peptide in 0.1% formic acid in water/acetonitrile (95:5 v/v) to a final concentration of 10-100 pmol/µL.
-
Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. Elute with a gradient of acetonitrile in water (both containing 0.1% formic acid).
-
Mass Spectrometry (MS1): Acquire full scan mass spectra in positive ion mode to identify the [M+H]⁺ ion of the peptide.
-
Tandem Mass Spectrometry (MS/MS): Isolate the precursor ion corresponding to the this compound containing peptide and subject it to collision-induced dissociation (CID).
-
Data Analysis: Analyze the MS/MS spectrum to identify b- and y-ion series. The mass difference between adjacent fragment ions will confirm the amino acid sequence, including the presence of the Z-D-Dap residue.
NMR Spectroscopy
Protocol for 2D NMR Analysis:
-
Sample Preparation: Dissolve 1-5 mg of the purified peptide in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Data Acquisition: Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (≥ 600 MHz):
-
TOCSY (Total Correlation Spectroscopy): To identify the spin systems of individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons of adjacent residues, confirming the sequence.
-
-
Data Analysis:
-
Assign the resonances for each amino acid spin system using the TOCSY spectrum.
-
Use the NOESY spectrum to establish sequential connectivities (e.g., between the α-proton of one residue and the amide proton of the next).
-
Carefully compare the chemical shifts of the protons in the residue preceding this compound with the corresponding shifts in a peptide containing L-Dap to identify diastereomeric differences.
-
Vibrational Spectroscopy (FTIR/Raman)
Protocol for FTIR Analysis:
-
Sample Preparation: Prepare a thin film of the dried peptide on a suitable IR-transparent window (e.g., CaF₂) or prepare a KBr pellet.
-
Data Acquisition: Record the FTIR spectrum in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the Z-group and the peptide amide bonds as listed in Table 3.
Visualizing the Workflow and Logic
Caption: Experimental workflow for the synthesis and spectroscopic confirmation of this compound incorporation.
Caption: Logical relationship of analytical techniques for confirming this compound incorporation.
The Role of Diaminopropionic Acid Derivatives in Drug Discovery: A Comparative Analysis of Glucosamine-6-Phosphate Synthase Inhibitors
For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds that can yield potent and selective therapeutic agents is a perpetual objective. Among these, derivatives of diaminopropionic acid (Dap) have emerged as versatile building blocks, particularly in the development of enzyme inhibitors. This guide provides a comparative analysis of N-acylated derivatives of L-2,3-diaminopropionic acid (L-Dap) as inhibitors of glucosamine-6-phosphate (GlcN-6-P) synthase, a critical enzyme in fungal and bacterial cell wall biosynthesis. While Z-D-Dap-OH is a readily available synthetic building block, the majority of published research on potent enzyme inhibition focuses on analogs of its L-isomer.
Targeting Fungal and Bacterial Viability: The GlcN-6-P Synthase Pathway
Glucosamine-6-phosphate synthase (GlcN-6-P synthase) is an essential enzyme that catalyzes the formation of glucosamine-6-phosphate from fructose-6-phosphate and glutamine. This product is a crucial precursor for the biosynthesis of UDP-N-acetylglucosamine, a fundamental component of peptidoglycan in bacterial cell walls and chitin in fungal cell walls. The absence of this pathway in humans makes GlcN-6-P synthase an attractive target for the development of selective antimicrobial agents.
Safety Operating Guide
Navigating the Disposal of Z-D-Dap-OH: A Guide for Laboratory Professionals
Key Safety and Disposal Information
Z-D-Dap-OH is a white to light yellow crystalline powder.[1] Although comprehensive toxicological data is limited, available information indicates potential hazards that necessitate careful handling and disposal. One supplier has associated it with GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Furthermore, it has been assigned a Water Hazard Class (WGK) of 3 in Germany, signifying it is highly hazardous to water.[3] This classification underscores the importance of preventing its release into the environment.
However, it is important to note that another source reports this compound as not meeting GHS hazard criteria, highlighting the need for a cautious and conservative approach to its management.[1]
Essential Data for Safe Handling
A summary of the key physical and chemical properties of this compound is provided below to aid in its safe handling and the development of appropriate disposal procedures.
| Property | Value |
| Chemical Formula | C₁₁H₁₄N₂O₄ |
| Molecular Weight | 238.24 g/mol [2] |
| Appearance | White to light yellow crystal powder[1] |
| Melting Point | ~240 °C (decomposes)[3] |
| Boiling Point | 463.8 °C at 760 mmHg |
| Density | 1.303 g/cm³ |
| Flash Point | 234.3 °C |
| Storage Temperature | Room Temperature[1] |
Step-by-Step Disposal Protocol
Given the potential hazards and the high water hazard classification, this compound should be treated as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.[4] The following procedure outlines a safe and compliant disposal pathway:
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
2. Waste Segregation and Collection:
-
Solid Waste: Collect un-used or waste this compound powder in a clearly labeled, sealed container designated for solid organic chemical waste. The container should be compatible with the chemical and properly sealed to prevent leaks or spills.
-
Contaminated Materials: Any materials contaminated with this compound, such as weighing paper, gloves, or pipette tips, should also be collected in the same designated solid hazardous waste container.[5]
-
Solutions: If this compound is in a solution, it should be collected in a labeled container for liquid hazardous waste. Do not mix with incompatible waste streams.[6]
3. Labeling: The hazardous waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" or "N-alpha-Cbz-D-2,3-diaminopropionic acid"
-
The associated hazards (e.g., "Harmful," "Irritant")
-
The date the waste was first added to the container.
4. Storage: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[7] This area should be clearly marked as a hazardous waste accumulation point.
5. Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8] Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.
References
- 1. Z-Dap-OH | C11H14N2O4 | CID 2756313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. Z-Dap-OH ≥98.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. tamucc.edu [tamucc.edu]
- 7. vumc.org [vumc.org]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Z-D-Dap-OH
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for Z-D-Dap-OH, a key building block in peptide synthesis. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles that provide a complete seal around the eyes. |
| Hand Protection | Gloves | Nitrile gloves are recommended. Ensure gloves are regularly inspected for tears or degradation. |
| Body Protection | Lab Coat | A standard laboratory coat should be worn to protect against skin contact. |
| Respiratory | Respirator | A NIOSH-approved N95 dust mask is recommended when handling the powder outside of a fume hood to prevent inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
Preparation and Weighing
-
Engineering Controls : Whenever possible, handle the solid compound within a certified chemical fume hood to contain any airborne dust.
-
Weighing : If a fume hood is not available for weighing, use a balance with a draft shield.
-
Surface Protection : Cover the work surface with absorbent bench paper to contain any spills.
-
Tool Selection : Use clean, dedicated spatulas and weighing boats.
Dissolving the Compound
-
Solvent Addition : When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.
-
Container Choice : Use appropriate glassware with a secure cap or lid to prevent spills.
Post-Handling
-
Decontamination : Clean all spatulas and glassware that have come into contact with this compound.
-
Hand Washing : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste : Unused or expired this compound, as well as any contaminated solid materials (e.g., weighing boats, gloves, bench paper), should be collected in a designated, clearly labeled hazardous waste container for solid chemical waste.
-
Liquid Waste : Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste. Do not pour solutions down the drain.
Spill Management
In the event of a spill, follow these procedures:
-
Alert Personnel : Inform others in the immediate area of the spill.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Don PPE : Wear the appropriate PPE as outlined in the table above.
-
Containment : For solid spills, gently cover the powder with a damp paper towel to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collection : Carefully scoop the contained material into a designated hazardous waste container.
-
Decontamination : Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
By implementing these safety and logistical procedures, researchers can confidently and safely utilize this compound in their critical work, fostering a culture of safety and responsibility within the laboratory.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
